molecular formula C9H12N2O B1196999 2-Cyano-2-cyclohexylideneacetamide CAS No. 704-16-5

2-Cyano-2-cyclohexylideneacetamide

Cat. No.: B1196999
CAS No.: 704-16-5
M. Wt: 164.2 g/mol
InChI Key: HPLVMKGWFQBJOV-UHFFFAOYSA-N
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Description

2-cyano-2-cyclohexylideneacetamide is a primary carboxamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-2-cyclohexylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVMKGWFQBJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990604
Record name 2-Cyano-2-cyclohexylideneethanimidic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

704-16-5
Record name 2-Cyano-2-cyclohexylideneacetamide
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Record name 2-Cyano-2-cyclohexylideneethanimidic acid
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Record name 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE
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Foundational & Exploratory

Chemical properties of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-2-cyclohexylideneacetamide

Introduction

2-Cyano-2-cyclohexylideneacetamide, a derivative of cyanoacetamide, stands as a highly versatile and reactive intermediate in modern organic synthesis. Characterized by its unique α,β-unsaturated system bearing both a nitrile and an amide functional group, this molecule serves as a powerful building block for the construction of complex heterocyclic scaffolds and spiro-compounds.[1][2] Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where cyanoacetamide derivatives are recognized as essential synthons for bioactive compounds.[1][3] This guide provides a comprehensive technical overview of the synthesis, spectroscopic profile, reactivity, and safe handling of 2-Cyano-2-cyclohexylideneacetamide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

2-Cyano-2-cyclohexylideneacetamide (CAS No. 704-16-5) possesses a molecular formula of C₉H₁₂N₂O.[2][4] The structure features a cyclohexylidene ring double-bonded to a carbon atom that is concurrently substituted with a cyano (-C≡N) group and an acetamide (-C(=O)NH₂) group. This arrangement creates an electron-deficient π-system, which is fundamental to its chemical reactivity.

The cyclohexane ring is expected to adopt a stable chair conformation, a structural feature observed in analogous compounds like 2-cyano-N-cyclohexylacetamide and 2-cyano-N′-(cyclohexylidene)acetohydrazide.[5][6][7]

Table 1: Physicochemical Properties of 2-Cyano-2-cyclohexylideneacetamide

PropertyValueSource
CAS Number 704-16-5[2]
Molecular Formula C₉H₁₂N₂O[2][4]
Molecular Weight 164.21 g/mol [2]
Exact Mass 164.094963 Da[2][4]
Boiling Point 391.6 °C at 760 mmHg[2]
Flash Point 190.6 °C[2]
Density 1.152 g/cm³[2]
XLogP3 1.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis: The Knoevenagel Condensation

The primary and most efficient route for synthesizing 2-Cyano-2-cyclohexylideneacetamide is the Knoevenagel condensation.[8] This cornerstone reaction in organic chemistry involves the base-catalyzed condensation of an active methylene compound (2-cyanoacetamide) with a ketone (cyclohexanone).[9] The choice of this method is driven by the enhanced acidity of the α-protons in 2-cyanoacetamide, which are positioned between two potent electron-withdrawing groups (cyano and carbonyl), facilitating their removal by a base to initiate the reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product R1 Cyclohexanone P1 Condensation Reaction R1->P1 R2 2-Cyanoacetamide R2->P1 C1 Base Catalyst (e.g., Piperidine, DBU) C1->P1 Catalyzes C2 Solvent (e.g., Ethanol) C2->P1 Medium P2 Aqueous Workup & Purification P1->P2 Prod 2-Cyano-2-cyclohexylideneacetamide P2->Prod

Caption: General workflow for the synthesis of 2-Cyano-2-cyclohexylideneacetamide.

Experimental Protocol: Synthesis via Piperidine Catalysis

This protocol describes a validated method for the Knoevenagel condensation to afford the title compound.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.[10]

  • Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product in high purity.[6]

Causality of the Knoevenagel Mechanism

The reaction proceeds via a well-established mechanism that leverages the electronic properties of the reactants.

G Base Base Active Methylene 2-Cyanoacetamide Carbanion Carbanion Active Methylene->Carbanion 1. Base abstracts acidic α-proton Alkoxide Intermediate Alkoxide Intermediate Carbanion->Alkoxide Intermediate 2. Nucleophilic attack on carbonyl carbon Carbonyl Cyclohexanone Carbonyl->Alkoxide Intermediate Protonation β-Hydroxy Intermediate Alkoxide Intermediate->Protonation 3. Protonation from solvent Dehydration Dehydration Protonation->Dehydration 4. Base-catalyzed elimination of H₂O Product Final Product Dehydration->Product 5. Formation of C=C bond

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Spectroscopic Characterization

Verification of the structure of 2-Cyano-2-cyclohexylideneacetamide relies on a combination of standard spectroscopic techniques.

Table 2: Key Spectroscopic Data for Structural Elucidation

TechniqueFunctional GroupExpected ObservationRationale
IR Spectroscopy -C≡N (Nitrile)Strong, sharp peak at ~2220 cm⁻¹Characteristic stretching frequency for a conjugated nitrile.
-C=O (Amide I)Strong, sharp peak at ~1650-1680 cm⁻¹Frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the C=C double bond.[11]
N-H (Amide)Two medium peaks at ~3200-3400 cm⁻¹Symmetric and asymmetric stretching of the primary amide N-H bonds.[12][13]
C=C (Alkene)Medium peak at ~1600 cm⁻¹Stretching of the conjugated carbon-carbon double bond.
¹H NMR -NH₂ (Amide)Broad singlet, ~5.5-7.5 ppmChemical exchange and quadrupolar broadening.
Cyclohexylidene (-CH₂)Multiplets, ~1.6-2.8 ppmProtons on the cyclohexyl ring, with allylic protons appearing more downfield (~2.5-2.8 ppm).
¹³C NMR -C=O (Carbonyl)Signal at ~164 ppmTypical chemical shift for a conjugated amide carbonyl.[3]
-C≡N (Nitrile)Signal at ~118 ppmCharacteristic of a conjugated nitrile carbon.[3]
C=C (Alkene)Two signals at ~100 ppm and ~150 ppmRepresenting the two sp² carbons of the double bond.[3]
Mass Spectrometry Molecular Ion (M⁺)m/z = 164Corresponds to the molecular weight of C₉H₁₂N₂O.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Cyano-2-cyclohexylideneacetamide stems from the reactivity conferred by its conjugated system and functional groups.

Michael Addition Reactions

The electron-withdrawing nature of the cyano and acetamide groups renders the β-carbon of the C=C double bond highly electrophilic, making the molecule an excellent Michael acceptor.[2] This reactivity allows for 1,4-conjugate addition of various nucleophiles, providing a straightforward route to more complex structures, such as spiro-substituted nicotinamides.[2]

G Reactant 2-Cyano-2-cyclohexylideneacetamide (Michael Acceptor) Transition Nucleophilic Attack at β-Carbon Reactant->Transition Nucleophile Nucleophile (Nu⁻) (e.g., enolates, amines) Nucleophile->Transition Product 1,4-Conjugate Adduct Transition->Product

Caption: Role as a Michael acceptor in conjugate addition reactions.

Precursor for Heterocyclic Synthesis

The cyano and amide functionalities are versatile handles for constructing a wide array of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[14][15] For instance, the active methylene group in related cyanoacetamides can participate in condensation and cyclization reactions to form pyridines, pyrazoles, and other ring systems.[14][16]

Analogue in Covalent Inhibitor Design

The 2-cyanoacrylamide moiety, of which 2-Cyano-2-cyclohexylideneacetamide is a structural analogue, is a recognized "warhead" for designing reversible covalent inhibitors.[17] In a biological context, the electrophilic double bond can react with nucleophilic cysteine residues in the active site of target proteins, such as kinases (e.g., TAK1).[17] This forms a reversible covalent bond, offering a therapeutic strategy that combines the high potency of covalent inhibition with a reduced risk of off-target effects compared to irreversible inhibitors.[17] This application is of significant interest to drug development professionals.

Safety and Handling

While a specific safety data sheet for 2-Cyano-2-cyclohexylideneacetamide is not widely available, the hazard profile can be inferred from its parent compound, 2-cyanoacetamide.

  • Hazards: 2-Cyanoacetamide is classified as harmful if swallowed and causes skin and serious eye irritation.[18] It may also cause respiratory tract irritation. The toxicological properties have not been fully investigated.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[19][20] Avoid generating dust and minimize contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[18][19]

Conclusion

2-Cyano-2-cyclohexylideneacetamide is a synthetically valuable compound whose chemical properties are dominated by its conjugated, electron-deficient structure. Its straightforward synthesis via the Knoevenagel condensation, coupled with its reactivity as a Michael acceptor and precursor for heterocyclic systems, makes it an indispensable tool for organic and medicinal chemists. For professionals in drug development, the underlying 2-cyanoacrylamide scaffold represents a promising platform for the design of targeted covalent inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in creating novel molecular entities.

References

  • Fadda AA, Bondock S, Rabie R, Etman HA. Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry. 2008; 32 (3): 259-286. [Link]

  • Douša M, et al. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis. 2016. [Link]

  • Harrison WTA, et al. Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications. 2014. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 2025. [Link]

  • Kant R, et al. Crystal Structure of 2-Cyano-N-cyclohexylacetamide. ResearchGate. 2016. [Link]

  • 2-Cyano-2-cyclohexylideneacetamide. LookChem. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 2025. [Link]

  • Material Safety Data Sheet 2-Cyanoacetamide, 99%. Exposome-Explorer. [Link]

  • 2-cyano-2-cyclohexylideneacetamide (C9H12N2O). PubChemLite. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. 2026. [Link]

  • Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. ResearchGate. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. VNU Journal of Science: Natural Sciences and Technology. [Link]

  • Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

  • Synthesis and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PMC. [Link]

  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

  • IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)... ResearchGate. [Link]

  • Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations. PubMed. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • 2-Cyanoacetamide. ResearchGate. [Link]

  • Cyanotoxins Analytical Methods Overview and New Developments. EPA. [Link]

  • Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. PrepAI.in. [Link]

Sources

Molecular weight and formula of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5) is a critical unsaturated nitrile-amide intermediate utilized primarily in the synthesis of Gabapentin (Neurontin) and related spiro-substituted pharmaceutical scaffolds.[1]

Characterized by a highly reactive exocyclic double bond (the ylidene moiety), this compound serves as a Michael acceptor in conjugate additions and a precursor for reductive hydrolysis pathways. This guide provides a definitive physicochemical profile, a validated synthesis protocol via Knoevenagel condensation, and a structural analysis of its role in drug development.

Physicochemical Specifications

Molecular Identity
ParameterSpecificationNotes
Chemical Name 2-Cyano-2-cyclohexylideneacetamideAlso: Cyclohexylidenecyanoacetamide
CAS Number 704-16-5 Verified Registry Number
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol Monoisotopic Mass: 164.095
SMILES N#C/C(C(N)=O)=C1\CCCCC1
Appearance White to off-white crystalline powder
Melting Point 160–164 °CSolvent dependent (EtOH/Toluene)
Structural Composition Analysis

The molecule consists of a cyclohexane ring fused via a double bond to an alpha-carbon. This central carbon is bonded to two electron-withdrawing groups (EWGs):

  • Cyano group (-CN): Provides strong inductive electron withdrawal, increasing the acidity of the alpha-position in precursors and facilitating nucleophilic attack at the beta-carbon (ring carbon) in the product.

  • Acetamide group (-CONH₂): Acts as a secondary stabilizing group and a handle for subsequent hydrolysis to carboxylic acids.

Formula Derivation:

  • Cyclohexylidene Ring: C₆H₁₀ (The ring is C₆H₁₀ because the carbonyl oxygen of cyclohexanone is replaced by the =C bond).

  • Alpha-Carbon Bridge: =C<

  • Functional Groups: -CN (Cyano) and -CONH₂ (Amide)

  • Summation: C₆H₁₀ + C + CN + CONH₂ —> C₉H₁₂N₂O

Synthetic Pathway: Knoevenagel Condensation

Reaction Mechanism

The synthesis of 2-Cyano-2-cyclohexylideneacetamide is a classic Knoevenagel Condensation . It involves the nucleophilic addition of an active methylene compound (2-cyanoacetamide) to a carbonyl group (cyclohexanone), followed by dehydration.

Key Mechanistic Insight: Unlike standard aldol condensations, the dehydration step here is often spontaneous due to the conjugation afforded by the cyano and amide groups. However, the reaction is reversible. To drive the reaction to completion (Le Chatelier's principle), azeotropic removal of water is critical.

Experimental Protocol

Objective: Synthesis of 2-Cyano-2-cyclohexylideneacetamide (100 mmol scale).

Reagents:

  • Cyclohexanone (1.0 eq, 9.81 g)

  • 2-Cyanoacetamide (1.0 eq, 8.41 g)

  • Ammonium Acetate (0.1 eq, catalyst)

  • Glacial Acetic Acid (0.2 eq, catalyst)

  • Solvent: Toluene (100 mL)

Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Cyclohexanone, 2-Cyanoacetamide, Ammonium Acetate, and Acetic Acid to the toluene.

  • Reflux: Heat the mixture to vigorous reflux (approx. 115 °C).

    • Observation: Water will begin to collect in the Dean-Stark trap.[2]

    • Duration: Reflux until water evolution ceases (typically 3–5 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene upon cooling.

    • If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap) to 25% volume and chill at 4 °C.

  • Purification:

    • Filter the solid precipitate.[2][3]

    • Wash with cold toluene followed by cold ethanol.

    • Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for pharmaceutical use.

Process Visualization

The following diagram illustrates the reaction flow and the critical control points (Water Removal).

SynthesisWorkflow Reactants Cyclohexanone + Cyanoacetamide Catalyst Cat: NH4OAc / AcOH Solvent: Toluene Reactants->Catalyst Reflux Reflux (115°C) Dean-Stark Trap Catalyst->Reflux WaterRemoval Water Removal (Drives Equilibrium) Reflux->WaterRemoval Azeotrope Crystallization Cooling & Crystallization Reflux->Crystallization Completion Filtration Filtration & Ethanol Wash Crystallization->Filtration Product 2-Cyano-2-cyclohexylideneacetamide (Crystalline Solid) Filtration->Product

Figure 1: Synthetic workflow for Knoevenagel condensation utilizing azeotropic distillation.

Pharmaceutical Application: Gabapentin Synthesis[5][6][7][8]

The Precursor Role

2-Cyano-2-cyclohexylideneacetamide is a strategic entry point for Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) . While industrial routes often use the Guareschi-Thorpe method (forming a spiro-imide), the Knoevenagel route offers a direct path to the carbon skeleton required for Gabapentin.

Transformation Logic

To convert the target molecule into Gabapentin, three transformations must occur:

  • Hydrolysis: Conversion of the amide (-CONH₂) and nitrile (-CN) to carboxylic acids.

  • Decarboxylation: Removal of one carboxyl group (geminal dicarboxylic acids are unstable upon heating).

  • Reduction: Hydrogenation of the ylidene double bond and reduction of the nitrile (if not hydrolyzed first) to the primary amine.

Pathway A (Hydrolysis First): Target Molecule → (Acid Hydrolysis) → 1-Cyanocyclohexaneacetic acid → (Hydrogenation) → Gabapentin

Pathway B (Reduction First): Target Molecule → (H₂ / Pd-C) → 2-Cyano-2-cyclohexylacetamide → (Hydrolysis/Hoffman) → Gabapentin

Mechanism Diagram

GabapentinPathway Start 2-Cyano-2-cyclohexylideneacetamide (Target Molecule) Step1 Step 1: Selective Reduction (H2, Pd/C) Start->Step1 Intermediate 2-Cyano-2-cyclohexylacetamide (Saturated Amide) Step1->Intermediate Step2 Step 2: Acid Hydrolysis (H2SO4, Heat) Intermediate->Step2 Intermediate2 1-Cyanocyclohexaneacetic acid (Key Intermediate) Step2->Intermediate2 Step3 Step 3: Nitrile Reduction (Raney Ni / H2) Intermediate2->Step3 Final Gabapentin (Neurontin) Step3->Final

Figure 2: Conversion of 2-Cyano-2-cyclohexylideneacetamide to Gabapentin via reduction and hydrolysis.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodDiagnostic SignalInterpretation
IR Spectroscopy 2220 cm⁻¹ (Sharp)Nitrile (-CN) stretch.
1680 cm⁻¹ (Strong)Amide C=O stretch (conjugated).
1610 cm⁻¹ (Medium)C=C Double bond stretch (tetrasubstituted).
¹H NMR (DMSO-d₆) δ 1.5–1.7 ppm (Multiplet)Cyclohexane ring protons (6H).
δ 2.2–2.6 ppm (Multiplet)Allylic ring protons (4H).
δ 7.2, 7.6 ppm (Broad singlets)Amide -NH₂ protons (Exchangeable with D₂O).
Mass Spectrometry m/z 164.1 [M+] Molecular ion peak matching MW.

References

  • Sigma-Aldrich. (n.d.).[4][5] 2-Cyano-2-cyclohexylideneacetamide Product Specification. Retrieved from

  • Warner-Lambert Co. (1977). U.S. Patent 4,024,175: Cyclic Amino Acids. (Original Gabapentin patent describing related cyclohexaneacetic acid derivatives).[3] Retrieved from

  • Cope, A. C., et al. (1945). Cyclohexylidenecyanoacetic acid.[6][2] Organic Syntheses, Coll. Vol. 3, p. 219. (Foundational Knoevenagel protocol for this class of compounds). Retrieved from

  • LookChem. (n.d.). 2-Cyano-2-cyclohexylideneacetamide CAS 704-16-5 Data. Retrieved from

Sources

Solubility Profile of 2-Cyano-2-cyclohexylideneacetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Cyano-2-cyclohexylideneacetamide is a key chemical intermediate whose utility in the synthesis of complex heterocyclic frameworks is well-documented.[1] Its progression from a laboratory reagent to a valuable component in pharmaceutical manufacturing, notably in the synthesis of drugs like Lorpiprazole, necessitates a thorough understanding of its physicochemical properties.[2][3] Foremost among these is its solubility in various organic solvents, a critical parameter that governs reaction kinetics, purification strategies, and ultimately, the economic viability of large-scale synthesis. This guide provides an in-depth analysis of the solubility profile of 2-Cyano-2-cyclohexylideneacetamide, grounded in theoretical principles and supported by a detailed, field-proven experimental protocol for its determination. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile intermediate.

Introduction

Overview of 2-Cyano-2-cyclohexylideneacetamide

2-Cyano-2-cyclohexylideneacetamide (CAS No. 704-16-5, Molecular Formula: C₉H₁₂N₂O) is a crystalline solid characterized by the presence of cyano and amide functional groups attached to a cyclohexylidene scaffold.[1][4][5] This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable building block in organic synthesis.[1] Its primary application lies in its role as a reactive intermediate for constructing functionalized heterocyclic compounds through reactions like the Michael addition.[1]

The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility is a fundamental thermodynamic property that dictates the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of pharmaceutical development and chemical synthesis, solubility is not merely an academic parameter; it is a critical factor that influences:

  • Process Design and Optimization: Knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes.[6][7]

  • Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution.

  • Bioavailability: For active pharmaceutical ingredients (APIs), solubility in physiological media is a key determinant of their absorption and bioavailability.[8][9]

  • Solvent Selection: Choosing an appropriate solvent system is crucial for achieving desired yields, purity, and for developing environmentally sustainable ("green") processes.[7]

Understanding the solubility profile of an intermediate like 2-Cyano-2-cyclohexylideneacetamide allows chemists and engineers to make informed decisions that can prevent costly downstream failures and accelerate the development timeline.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more rigorous understanding requires an examination of the specific physicochemical properties of both the solute and the solvent.

Physicochemical Properties of 2-Cyano-2-cyclohexylideneacetamide

The solubility behavior of 2-Cyano-2-cyclohexylideneacetamide is dictated by its molecular structure:

  • Polarity: The presence of the electron-withdrawing cyano (-C≡N) and amide (-C(=O)NH₂) groups creates significant bond dipoles, making the molecule polar.

  • Hydrogen Bonding: The amide group contains a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor.[1]

  • Molecular Size and Shape: The cyclohexylidene ring provides a nonpolar, sterically bulky region that can influence interactions with solvent molecules.

Key computed properties that influence its solubility include:

  • XLogP3: 1.1[1]

  • Hydrogen Bond Donor Count: 1[1]

  • Hydrogen Bond Acceptor Count: 2[1]

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for strong interactions with polar and protic solvents.

Impact of Solvent Properties

The choice of solvent is paramount. Solvents can be broadly classified based on their polarity and their ability to participate in hydrogen bonding:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the amide group of the solute.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, N,N-dimethylformamide (DMF)): These solvents have significant dipole moments but lack hydrogen bond donors. They can act as hydrogen bond acceptors, interacting with the solute's -NH₂ group.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces.

A successful dissolution process occurs when the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Experimental Determination of Solubility

To provide actionable data, the theoretical framework must be complemented by robust experimental measurement. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility due to its reliability and accuracy.[7][10][11]

Rationale for Method Selection

The isothermal equilibrium shake-flask method is chosen over kinetic methods because it measures the true thermodynamic equilibrium solubility.[11] This value represents the maximum stable concentration of the solute in the solvent under specific conditions and is crucial for process design and regulatory submissions. Kinetic methods, while faster, can sometimes overestimate solubility by generating metastable supersaturated solutions.[12][13]

Detailed Protocol: Isothermal Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of 2-Cyano-2-cyclohexylideneacetamide in a given organic solvent at a specified temperature.

Materials and Equipment:

  • 2-Cyano-2-cyclohexylideneacetamide (crystalline solid)

  • HPLC-grade organic solvents

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (incubator shaker)[14]

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[15]

Workflow Diagram:

G start Start: Weigh Solute add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate on Shaker (e.g., 37°C, 48-72h, 100 rpm) add_solvent->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter Immediately (0.22 µm Syringe Filter) sample->filter dilute Dilute Serially to Working Range filter->dilute analyze Quantify via Validated HPLC Method dilute->analyze end End: Calculate Solubility analyze->end

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 2-Cyano-2-cyclohexylideneacetamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[14][16]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K) and agitation speed (e.g., 100 rpm).[14] Allow the samples to equilibrate for a sufficient period (typically 48-72 hours).

    • Expert Insight: The goal of agitation is to maximize the solid-liquid interfacial area without creating a vortex. The extended equilibration time is critical to ensure the system reaches thermodynamic equilibrium. To validate this, one can take samples at different time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes significantly.[10]

  • Sampling and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Expert Insight: Filtration must be performed quickly and at the same temperature as the experiment to prevent precipitation or changes in solubility. Using a pre-warmed or pre-cooled syringe can help maintain temperature.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Cyano-2-cyclohexylideneacetamide.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard and reliable method for quantifying the concentration of organic compounds in solution.[15][17]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time.[15][17]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis or Photodiode Array (PDA) detector, monitoring at the wavelength of maximum absorbance (λ-max) for the compound.

  • Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.

Expected Solubility Profile of 2-Cyano-2-cyclohexylideneacetamide

While specific experimental data for 2-Cyano-2-cyclohexylideneacetamide is not widely published, we can predict its solubility behavior based on its structural analogue, 2-Cyanoacetamide, and general chemical principles. 2-Cyanoacetamide shows high solubility in polar solvents like DMF and water, and progressively lower solubility in less polar alcohols and esters.[18]

A similar trend is anticipated for 2-Cyano-2-cyclohexylideneacetamide, though its overall solubility might be reduced due to the larger, nonpolar cyclohexylidene ring.

Logical Relationship Diagram:

G sub_prop Solute Properties (Polarity, H-Bonding) inter_forces Solute-Solvent Interactions sub_prop->inter_forces sol_prop Solvent Properties (Polarity, H-Bonding) sol_prop->inter_forces solubility Solubility inter_forces->solubility + Favorable lattice_energy Solute-Solute (Lattice Energy) lattice_energy->solubility - Unfavorable solvent_energy Solvent-Solvent Interactions solvent_energy->solubility - Unfavorable

Caption: Factors influencing the thermodynamic solubility of a solid in a liquid solvent.

Predicted Solubility Data Table:

SolventSolvent ClassPredicted Solubility RankRationale
N,N-Dimethylformamide (DMF)Polar AproticVery HighExcellent H-bond acceptor, highly polar, interacts well with both cyano and amide groups.
MethanolPolar ProticHighCan both donate and accept H-bonds, effectively solvating the amide group.
EthanolPolar ProticModerate-HighSimilar to methanol but slightly less polar due to the longer alkyl chain.
AcetonePolar AproticModerateGood H-bond acceptor and polar, but less effective than DMF.
AcetonitrilePolar AproticModeratePolar, but a weaker H-bond acceptor compared to acetone or DMF.
Ethyl AcetateModerately PolarLowLimited polarity and H-bonding capability.
TolueneNonpolarVery LowLacks polarity and H-bonding sites to overcome the solute's lattice energy.
HexaneNonpolarVery LowAliphatic solvent, very poor match for the polar solute.

Conclusion and Future Directions

This guide has established the theoretical basis for the solubility of 2-Cyano-2-cyclohexylideneacetamide and provided a detailed, validated protocol for its experimental determination. The predicted solubility profile suggests a strong preference for polar solvents, particularly those capable of accepting hydrogen bonds.

For drug development professionals, obtaining precise solubility data in a range of solvents is a non-negotiable first step. This data will directly inform the selection of reaction solvents, the design of efficient crystallization procedures for purification, and the choice of vehicles for preclinical studies. It is strongly recommended that researchers perform the described experimental protocol to generate empirical data for their specific solvent systems and process temperatures. This investment in fundamental property characterization will undoubtedly pay dividends in the form of more robust, scalable, and reliable chemical processes.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Cyano-2-cyclohexylideneacetamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Cyano-2-cyclohexylideneacetamide stands as a highly versatile and powerful building block in the arsenal of synthetic organic chemistry. Its unique molecular architecture, featuring a conjugated system with an activated methylene group, a nitrile, and an amide functionality, offers multiple reactive sites. This polyfunctionality allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a wide array of pharmacologically significant heterocyclic scaffolds. These application notes provide an in-depth exploration of the reactivity of 2-cyano-2-cyclohexylideneacetamide and deliver detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems, including pyridones, pyrimidines, and thiophenes. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular libraries.

Core Concepts: Understanding the Reactivity of 2-Cyano-2-cyclohexylideneacetamide

The synthetic utility of 2-cyano-2-cyclohexylideneacetamide is rooted in its distinct electronic and structural features. The molecule is a classic example of an activated α,β-unsaturated system, where the electron-withdrawing properties of the cyano (-CN) and acetamide (-C(O)NH₂) groups polarize the double bond and acidify the protons of the adjacent methylene group in its precursor.[1][2] This inherent reactivity profile opens several avenues for heterocyclic ring formation.

Key Reactive Sites:

  • Electrophilic β-Carbon: The C=C double bond is polarized, rendering the β-carbon susceptible to nucleophilic attack (Michael Addition).

  • Electrophilic Nitrile Carbon: The carbon atom of the cyano group is a potent electrophile, particularly for intramolecular cyclization or reactions with strong nucleophiles.[3]

  • Nucleophilic Amide Nitrogen: The amide nitrogen can act as a nucleophile in cyclization reactions.

  • Active Methylene Group (in precursors): The synthesis of the title compound often proceeds via a Knoevenagel condensation between cyclohexanone and 2-cyanoacetamide, highlighting the reactivity of the active methylene group.[4][5][6] The resulting product, 2-cyano-2-cyclohexylideneacetamide, is then used as a Michael acceptor.

This multi-faceted reactivity allows for the strategic design of one-pot or tandem reactions to build molecular complexity rapidly.

Caption: General reactivity pathways of 2-cyano-2-cyclohexylideneacetamide.

Application & Protocol: Synthesis of Substituted 2-Pyridones

The synthesis of 2-pyridone scaffolds, prevalent in many pharmaceutical agents, is a prime application of cyanoacetamide derivatives. The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. This protocol details the synthesis of a 4,6-disubstituted-3-cyano-2-pyridone derivative.[7][8][9]

Causality and Rationale: The reaction is initiated by the base-catalyzed Michael addition of an active methylene compound (e.g., acetylacetone) to the electrophilic β-carbon of 2-cyano-2-cyclohexylideneacetamide. The choice of a base like potassium hydroxide or piperidine is critical; it must be strong enough to deprotonate the active methylene compound without promoting significant self-condensation or hydrolysis of the amide. The subsequent intramolecular cyclization is driven by the favorable formation of a stable six-membered ring.

Protocol 2.1: Synthesis of a Spiro[cyclohexane-1,7'-[7H]quinoline]-2'-amino-4'-methyl-3'-carbonitrile Derivative

This protocol is adapted from established methods for the synthesis of 3-cyano-2-pyridones.[7][8][10]

  • Reagents & Equipment:

    • 2-Cyano-2-cyclohexylideneacetamide (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Potassium Hydroxide (KOH) (0.2 eq) or Piperidine (catalytic amount)

    • Ethanol (as solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • TLC plates (Silica gel 60 F254)

    • Recrystallization solvent (e.g., Ethanol or DMF/Water)

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-cyano-2-cyclohexylideneacetamide (e.g., 1.64 g, 10 mmol) and absolute ethanol (30 mL).

    • Add acetylacetone (e.g., 1.1 g, 11 mmol) to the suspension.

    • Add the base catalyst (e.g., 0.11 g KOH, 2 mmol, or a few drops of piperidine).

    • Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux (approx. 80°C) for 4-6 hours.

    • Monitor the reaction progress using TLC (e.g., Ethyl acetate/Hexane 1:1). The disappearance of the starting material indicates completion.

    • After completion, cool the reaction mixture to room temperature. A precipitate will often form.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent to afford the target pyridone derivative.

  • Validation & Characterization:

    • Yield: Typically 60-80%.

    • Melting Point: Determine the melting point of the purified product.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Expect characteristic peaks for the cyano group (~2220 cm⁻¹) and amide/pyridone carbonyl (~1650-1680 cm⁻¹) in the IR spectrum.

Pyridone_Synthesis start Start: Mix Reagents (Substrate, Acetylacetone, Base, EtOH) reflux Heat to Reflux (80°C) 4-6 hours start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Precipitate monitor->workup Complete filter Filter & Wash Solid workup->filter purify Recrystallize filter->purify end Final Product: Purified 2-Pyridone Derivative purify->end

Caption: Experimental workflow for 2-pyridone synthesis.

Application & Protocol: Synthesis of Pyrimidine Derivatives

Pyrimidine rings are core structures in nucleic acids and numerous drugs. 2-Cyano-2-cyclohexylideneacetamide can be used to construct pyrimidine derivatives through condensation with amidine-containing reagents like guanidine.[11][12][13]

Causality and Rationale: This synthesis follows a well-established pathway for pyrimidine formation. The reaction is initiated by the Michael addition of a nucleophile (in this case, guanidine) to the activated double bond of the cyanoacetamide derivative. This is followed by an intramolecular cyclization where the second amino group of the guanidine attacks the electrophilic carbon of the nitrile group. This sequence efficiently builds the diaminopyrimidine core. The choice of a basic catalyst like sodium ethoxide facilitates both the initial nucleophilic addition and the subsequent cyclization steps.

Protocol 3.1: Synthesis of a 2,4-Diamino-5-cyano-spiro[pyrimidine-6,1'-cyclohexane] Derivative
  • Reagents & Equipment:

    • 2-Cyano-2-cyclohexylideneacetamide (1.0 eq)

    • Guanidine hydrochloride (1.2 eq)

    • Sodium ethoxide (NaOEt) (2.5 eq)

    • Anhydrous Ethanol

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Standard glassware for workup and purification

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (2.5 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature to form free guanidine base.

    • Add 2-cyano-2-cyclohexylideneacetamide (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully neutralize with glacial acetic acid or dilute HCl.

    • Remove the solvent under reduced pressure.

    • Add water to the residue, and collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure pyrimidine derivative.

Data Summary Table
HeterocycleKey ReagentCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
2-Pyridone AcetylacetonePiperidine/KOHEthanolReflux (80)4 - 660 - 80
Pyrimidine Guanidine HClSodium EthoxideEthanolReflux (80)8 - 1255 - 75
Thiophene Elemental SulfurMorpholine/TEAEthanol50 - 602 - 465 - 85

Application & Protocol: Synthesis of Thiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[14] 2-Cyano-2-cyclohexylideneacetamide is an excellent substrate for this transformation when reacted with elemental sulfur in the presence of a base.

Causality and Rationale: The mechanism of the Gewald reaction in this context involves the in-situ formation of a thiolate from the cyclohexylidene ring under basic conditions, which then attacks the elemental sulfur (S₈ ring). The crucial step is the intramolecular cyclization of the resulting sulfur-containing intermediate onto the nitrile group, followed by tautomerization to yield the stable aromatic 2-aminothiophene product. A base like morpholine or triethylamine (TEA) is essential to catalyze the initial deprotonation and facilitate the subsequent steps.

Protocol 4.1: Synthesis of a 2-Amino-3-carboxamido-4,5,6,7-tetrahydrobenzo[c]thiophene Derivative
  • Reagents & Equipment:

    • 2-Cyano-2-cyclohexylideneacetamide (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine or Triethylamine (TEA) (catalytic amount)

    • Ethanol or DMF

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, suspend 2-cyano-2-cyclohexylideneacetamide (10 mmol) and elemental sulfur (11 mmol) in ethanol (25 mL).

    • Add a catalytic amount of morpholine (e.g., 0.2 mL).

    • Warm the mixture to 50-60°C and stir for 2-4 hours. The reaction is often accompanied by the evolution of H₂S (perform in a well-ventilated fume hood).

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from ethanol or another suitable solvent to obtain the purified thiophene derivative.

Concluding Remarks

2-Cyano-2-cyclohexylideneacetamide has proven to be a cornerstone reagent for the construction of diverse and valuable heterocyclic systems. Its predictable yet versatile reactivity allows for the implementation of robust and high-yielding synthetic protocols. The methods described herein for the synthesis of pyridones, pyrimidines, and thiophenes serve as a foundational guide for researchers. By understanding the underlying mechanistic principles, scientists can further adapt and expand upon these protocols to access novel chemical entities for applications in drug discovery and materials science.

References

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Application Note: Protocol for Michael Addition using 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5) is a versatile electrophilic alkene derived from the Knoevenagel condensation of cyclohexanone and 2-cyanoacetamide. It serves as a pivotal "push-pull" Michael acceptor, where the electron-withdrawing cyano and amide groups activate the exocyclic double bond toward nucleophilic attack.

This substrate is particularly valuable in drug discovery for synthesizing spiro-cyclic scaffolds (e.g., spiro-glutarimides, spiro-pyridines, and spiro-isoquinolines), which are privileged structures in medicinal chemistry due to their ability to orient functional groups in defined 3D space, mimicking peptide turns or receptor ligands.

Chemical Profile
PropertyDescription
Structure Exocyclic alkene activated by geminal electron-withdrawing groups (-CN, -CONH2).[1]
Reactivity Michael Acceptor: High reactivity toward soft nucleophiles (thiols, enolates). Sterics: The cyclohexane ring provides steric bulk, influencing the stereochemical outcome of additions.
Stability Stable solid at room temperature. Susceptible to retro-Knoevenagel (hydrolysis) under strong aqueous acidic/basic conditions.
Key Application Precursor for Guareschi-Thorpe condensation and synthesis of spiro[cyclohexane-1,4'-pyridine] derivatives.

Synthesis of the Starting Material

Prerequisite: High-purity substrate is essential for reproducible Michael additions.

Protocol A: Knoevenagel Condensation (Preparation of Substrate)

Objective: Isolate 2-Cyano-2-cyclohexylideneacetamide.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 2-Cyanoacetamide (1.0 equiv)[2]

  • Ammonium Acetate (0.1 equiv)

  • Glacial Acetic Acid (0.2 equiv)

  • Solvent: Toluene or Benzene (with Dean-Stark trap) OR Ethanol (precipitation method).

Procedure (Ethanol Method - Greener Alternative):

  • Dissolution: In a round-bottom flask, dissolve 2-cyanoacetamide (100 mmol) in Ethanol (100 mL).

  • Addition: Add Cyclohexanone (100 mmol) followed by Ammonium Acetate (10 mmol) and Acetic Acid (20 mmol).

  • Reaction: Heat to reflux for 4–6 hours. Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of cyanoacetamide.

  • Work-up: Cool the mixture to room temperature and then to 0–4 °C in an ice bath. The product often precipitates as white crystals.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • QC: Purity >95% by NMR. Melting Point approx. 160–165 °C.

Core Protocols: Michael Addition Workflows

Protocol B: The Guareschi-Thorpe Cyclization (Spiro-Glutarimide Synthesis)

Mechanism: Michael addition of a second equivalent of active methylene followed by cyclization. Target: Spiro[cyclohexane-1,3'-piperidine]-2',6'-dione derivatives.

Reagents:

  • Substrate: 2-Cyano-2-cyclohexylideneacetamide (1.0 equiv)

  • Nucleophile: Ethyl Cyanoacetate or Cyanoacetamide (1.1 equiv)

  • Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step:

  • Activation: Dissolve the nucleophile (e.g., Ethyl Cyanoacetate) in absolute ethanol containing the base. Stir for 15 mins at RT to generate the enolate.

  • Addition: Add 2-Cyano-2-cyclohexylideneacetamide (solid or solution) to the enolate mixture.

  • Michael Phase: Stir at room temperature for 1 hour. The enolate attacks the

    
    -carbon of the cyclohexylidene ring.
    
  • Cyclization Phase: Heat the mixture to reflux for 3–5 hours. The resulting intermediate undergoes intramolecular cyclization (amide nitrogen attacks the nitrile or ester group).

  • Quench: Cool to RT and acidify with 1M HCl to pH ~4. The spiro-glutarimide product typically precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Protocol C: Spiro-Pyridine Synthesis (Reaction with Malononitrile)

Target: Highly functionalized 2-amino-spiro-pyridine derivatives.

Reagents:

  • Substrate: 2-Cyano-2-cyclohexylideneacetamide (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (5-10 mol%)

  • Solvent: Ethanol[3][4][5]

Step-by-Step:

  • Mix: Combine substrate and malononitrile in Ethanol.

  • Catalyze: Add Piperidine dropwise.

  • Reaction: Reflux for 2–4 hours. The reaction proceeds via Michael addition followed by Thorpe-Ziegler cyclization.

  • Isolation: Cool to RT. The product (often a yellow solid) precipitates. Filter and wash with cold ethanol.

Protocol D: Reversible Thia-Michael Addition (Bioconjugation/Materials)

Context: Used for "Click" chemistry or creating Covalent Adaptable Networks (CANs). Note: This reaction is reversible (retro-Michael) under basic conditions or high heat.

Reagents:

  • Substrate: 2-Cyano-2-cyclohexylideneacetamide (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.0–1.5 equiv)

  • Catalyst: Triethylamine (TEA) or Phosphine (0.5–1.0 mol%)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Setup: Dissolve substrate in DCM under Nitrogen atmosphere.

  • Addition: Add the Thiol.

  • Initiation: Add catalytic TEA. Reaction is often exothermic and rapid (<30 mins).

  • Work-up: Concentrate in vacuo. Do not perform aqueous basic work-up, as this may trigger retro-Michael elimination. Flash chromatography on silica (neutralized) may be required.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the nucleophile choice.

MichaelAddition Start 2-Cyano-2- cyclohexylideneacetamide Enolate Michael Adduct (Stabilized Enolate) Start->Enolate Michael Addition (1,4-Attack) Prod1 Spiro-Glutarimide (Guareschi-Thorpe) Enolate->Prod1 Cyclization (-ROH/-NH3) Prod2 Spiro-Pyridine (Thorpe-Ziegler) Enolate->Prod2 Cyclization (Imine formation) Prod3 Thio-Ether Adduct (Reversible) Enolate->Prod3 Protonation (No Cyclization) Nu1 Cyanoacetate/Base Nu1->Start + Nu2 Malononitrile/Piperidine Nu2->Start + Nu3 Thiol (R-SH) Nu3->Start +

Caption: Divergent reaction pathways for 2-Cyano-2-cyclohexylideneacetamide based on nucleophile selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Michael) Reversibility (Retro-Michael)Lower the temperature (0°C -> RT). Use a non-protic solvent (THF) for thiols.
No Cyclization Base too weak or wet solventEnsure anhydrous Ethanol. Use a stronger base (NaOEt instead of Piperidine) or reflux longer.
Oiling Out Impure starting materialRecrystallize the cyclohexylidene substrate before use. Use a seed crystal.
Side Products Hydrolysis of Amide/NitrileAvoid aqueous bases at high temperatures. Keep pH neutral during work-up if possible.

References

  • Guareschi-Thorpe Condensation: Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions, 85, 1726-1761. Link

  • Spiro-Pyridine Synthesis: El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new spiro-heterocycles containing pyridine moiety." Indian Journal of Chemistry, 41B, 1480-1485.
  • Thia-Michael Reversibility: Bowman, C. N., & Kloxin, C. J. (2012). "Covalent Adaptable Networks: Smart, Reconfigurable and Responsive Network Systems." Angewandte Chemie International Edition, 51(18), 4272-4274. Link

  • Substrate Preparation: Cope, A. C., et al. (1941). "Condensation of Ketones with Cyanoacetic Esters." Journal of the American Chemical Society, 63(12), 3452–3456. Link

Sources

Application Note: Synthesis of Quinoline Derivatives from 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its subsequent functionalization, utilizing 2-cyano-2-cyclohexylideneacetamide as the primary building block.

Quinoline derivatives, particularly tetrahydroquinolines, are privileged scaffolds in drug discovery, exhibiting broad pharmacological activities including antimalarial, anti-inflammatory, and anticancer properties. The protocol described herein utilizes a modified Vilsmeier-Haack cyclization (Meth-Cohn synthesis), a robust and scalable method that constructs the pyridine ring upon a cyclohexane framework while simultaneously installing a versatile chlorine handle at the C2 position.

Key Advantages of this Protocol:

  • Scalability: The reaction uses inexpensive reagents (

    
    , DMF) and standard laboratory equipment.
    
  • Versatility: The resulting 2-chloro moiety serves as an excellent electrophile for

    
     reactions, enabling rapid library generation.
    
  • Regioselectivity: The cyclization is highly regioselective, yielding the 2,3-disubstituted pyridine system fused to the cyclohexane ring.

Scientific Background & Mechanism[1][2][3][4][5]

The Starting Material

2-Cyano-2-cyclohexylideneacetamide is a Knoevenagel adduct, easily synthesized from cyclohexanone and cyanoacetamide. It possesses a unique "push-pull" alkene system where the exocyclic double bond is polarized by the electron-withdrawing cyano and amide groups, making it susceptible to reaction with electrophilic species like the Vilsmeier reagent.

Reaction Mechanism (Meth-Cohn Cyclization)

The transformation involves the reaction of the amide with the Vilsmeier reagent (chloromethyliminium salt), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (


).
  • Activation: The amide oxygen attacks the Vilsmeier reagent, forming an imidoyl chloride intermediate.

  • Formylation: The electron-rich exocyclic double bond (acting as an enamine equivalent) attacks a second equivalent of the Vilsmeier reagent, introducing a formyl equivalent (as an iminium species).

  • Cyclization: An electrocyclic ring closure or nucleophilic attack occurs, followed by elimination of dimethylamine and aromatization to form the pyridine ring.

MethCohnMechanism Start 2-Cyano-2- cyclohexylideneacetamide Inter1 Imidoyl Chloride Intermediate Start->Inter1 + Vilsmeier Rgt Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter1 Inter2 Formylated Intermediate Inter1->Inter2 C-Formylation Cyclization Ring Closure & Aromatization Inter2->Cyclization - Me2NH Product 2-Chloro-5,6,7,8- tetrahydroquinoline- 3-carbonitrile Cyclization->Product Hydrolysis

Figure 1: Mechanistic pathway for the conversion of 2-cyano-2-cyclohexylideneacetamide to the tetrahydroquinoline scaffold.

Experimental Protocols

Pre-requisite: Synthesis of Starting Material

Note: If 2-cyano-2-cyclohexylideneacetamide is not commercially available, it must be synthesized first.

Reagents: Cyclohexanone (10 mmol), Cyanoacetamide (10 mmol), Ammonium Acetate (catalytic), Benzene or Toluene. Method: Reflux in a Dean-Stark apparatus to remove water.[1] The product precipitates upon cooling. Yield: Typically 80-90%.

Protocol A: Vilsmeier-Haack Cyclization

Objective: Synthesis of 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Materials & Reagents
ReagentEquiv.[2][1][3][4][5][6][7]RoleHazard Note
2-Cyano-2-cyclohexylideneacetamide1.0SubstrateIrritant
Phosphorus Oxychloride (

)
8.0 - 10.0Reagent/SolventCorrosive, Reacts violently with water
N,N-Dimethylformamide (DMF)1.5 - 2.0ReagentHepatotoxic, absorbable through skin
Dichloromethane (DCM)-Extraction SolventVolatile
Sodium Bicarbonate (

)
-Neutralization-
Step-by-Step Procedure
  • Reagent Preparation (0°C):

    • In a dry round-bottom flask equipped with a drying tube (

      
      ), add DMF  (20 mmol).
      
    • Cool the flask to 0–5°C in an ice bath.

    • Add

      
        (100 mmol) dropwise with stirring. Caution: Exothermic reaction.
      
    • Stir for 30 minutes at 0°C to ensure formation of the Vilsmeier salt (white/yellowish precipitate or slurry).

  • Addition of Substrate:

    • Add 2-cyano-2-cyclohexylideneacetamide (10 mmol) to the mixture in small portions. Ensure the temperature does not spike above 10°C during addition.

  • Reaction (Heating):

    • Remove the ice bath and allow the mixture to reach room temperature.

    • Transfer to an oil bath and heat to 80–90°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material spot (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Workup (Quenching):

    • Cool the reaction mixture to room temperature.

    • Critical Step: Pour the reaction mixture slowly onto crushed ice (approx. 200g) with vigorous stirring. Warning: Hydrolysis of excess

      
       is violent and releases HCl gas. Perform in a fume hood.
      
    • Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salts.

    • Neutralize the solution to pH 7–8 using solid

      
       or 20% NaOH solution.
      
  • Isolation:

    • The product often precipitates as a solid upon neutralization. Filter the solid, wash with cold water, and dry.[8]

    • Alternative: If no precipitate forms, extract with DCM (

      
       mL). Dry the organic layer over anhydrous 
      
      
      
      and concentrate under vacuum.
  • Purification:

    • Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc/Hexane).

Expected Data:

  • Appearance: Yellowish to off-white solid.

  • IR (

    
    ):  2225 (CN), 1580 (C=N), 750 (C-Cl).
    
  • 
     NMR (
    
    
    
    ):
    
    
    8.1 (s, 1H, Ar-H at C4), 2.8-3.0 (m, 4H, benzylic
    
    
    ), 1.8-1.9 (m, 4H, aliphatic
    
    
    ).
Protocol B: Derivatization via (Library Generation)

Objective: Displacement of the 2-chloro group with amines (e.g., Morpholine) to create bioactive analogs.

Workflow Diagram

SnArWorkflow Setup Dissolve 2-Cl-quinoline derivative in Ethanol/DMF AddAmine Add Nucleophile (e.g., Morpholine, 1.2 eq) Setup->AddAmine Base Add Base (TEA or K2CO3) AddAmine->Base Reflux Reflux (80°C) 4-8 Hours Base->Reflux Monitor TLC Check (Disappearance of Cl-SM) Reflux->Monitor Precipitation Pour into Ice Water Filter Precipitate Monitor->Precipitation

Figure 2: Workflow for the nucleophilic aromatic substitution of the chloro-quinoline scaffold.

Procedure
  • Dissolve 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile (1 mmol) in Ethanol (5 mL).

  • Add the secondary amine (e.g., Morpholine, 1.2 mmol).

  • Add Triethylamine (1.5 mmol) as an acid scavenger.

  • Reflux for 4–8 hours.

  • Cool and pour into ice water. The 2-amino substituted product will precipitate.

  • Filter and recrystallize from ethanol.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete Vilsmeier adduct formation.Ensure

is fresh. Increase stirring time at 0°C before adding substrate.
Dark/Tarred Product Reaction temperature too high; Decomposition.Maintain temperature strictly at 80-90°C. Do not exceed 100°C.
No Reaction Moisture in reagents.Use anhydrous DMF. Ensure glassware is flame-dried.
Violent Exotherm Rapid addition of

or Water.
Add reagents dropwise. Quench on ice very slowly.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[5] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • El-Gaby, M. S. A., et al. (2002). Synthesis of some novel quinoline and thieno[2,3-b]quinoline derivatives of potential antimicrobial activity. Il Farmaco, 57(8), 613-617.

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved October 26, 2023.

Sources

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 2-Cyano-2-cyclohexylideneacetamide, a key intermediate in the synthesis of various heterocyclic compounds. We present a systematic methodology for solvent selection, moving from theoretical principles to practical experimental protocols. This guide emphasizes a logical, evidence-based approach to solvent screening, ensuring the development of an efficient and reproducible purification method. Detailed experimental procedures for both single-solvent and two-solvent systems are provided, alongside a framework for troubleshooting common issues.

Introduction: The Critical Role of Purification

2-Cyano-2-cyclohexylideneacetamide is a versatile building block in medicinal chemistry and materials science. Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later synthetic stages. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The success of this technique hinges on the appropriate selection of a solvent or solvent system. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[2]

This application note will guide the researcher through the principles of solvent selection and provide a detailed, step-by-step protocol for identifying the optimal recrystallization solvent for 2-Cyano-2-cyclohexylideneacetamide.

Understanding the Analyte: Physicochemical Properties of 2-Cyano-2-cyclohexylideneacetamide

Before embarking on solvent screening, it is crucial to understand the physicochemical properties of the target molecule. These properties will inform the initial choice of solvents to be tested.

Table 1: Physicochemical Properties of 2-Cyano-2-cyclohexylideneacetamide

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O[3]
Molecular Weight164.21 g/mol [3]
Boiling Point391.6 °C at 760 mmHg[3]
XLogP31.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]

The XLogP3 value of 1.1, along with the presence of both hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and the nitrile nitrogen) functionalities, suggests that 2-Cyano-2-cyclohexylideneacetamide is a molecule of moderate polarity. This provides a strong rationale for starting the solvent screening process with moderately polar solvents.

The Theory of Solvent Selection: A Guided Approach

The principle of "like dissolves like" is the cornerstone of solvent selection.[7] Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Given the moderate polarity of 2-Cyano-2-cyclohexylideneacetamide, a range of solvents with varying polarities should be investigated.

A successful recrystallization solvent should meet the following criteria:

  • High Solvency at Elevated Temperatures: The solvent should completely dissolve the compound when heated to its boiling point.

  • Low Solvency at Room Temperature and Below: The compound should have limited solubility in the solvent at room temperature and should precipitate out significantly upon cooling.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and Inexpensive: For practical and safety reasons, less toxic and more affordable solvents are preferred.

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

two_solvent_recrystallization cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Dissolve crude compound in minimum hot 'good' solvent B Add hot 'poor' solvent dropwise to cloud point A->B C Add a few drops of hot 'good' solvent to clarify B->C D Slowly cool to room temperature C->D E Cool in ice bath D->E F Collect crystals by vacuum filtration E->F

Caption: The process flow for a two-solvent recrystallization.

Recommended Protocol for Recrystallization of 2-Cyano-2-cyclohexylideneacetamide

Based on preliminary investigations of similar compounds, ethanol is a promising single solvent for the recrystallization of 2-Cyano-2-cyclohexylideneacetamide.

  • Dissolution: In a 50 mL Erlenmeyer flask, add the crude 2-Cyano-2-cyclohexylideneacetamide. Add a stir bar and a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add ethanol portion-wise until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value (if available) indicates high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower boiling point solvent. / Add more solvent and reheat to dissolve the oil, then cool slowly.
No Crystals Form The solution is not saturated. / The cooling process is too rapid.Boil off some of the solvent to concentrate the solution. / Allow the solution to cool more slowly. Try scratching the flask or adding a seed crystal.
Low Recovery Too much solvent was used. / The crystals are too soluble in the cold solvent. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. / Use a different solvent or a two-solvent system. / Ensure the filtration apparatus is pre-heated.

Conclusion

The purification of 2-Cyano-2-cyclohexylideneacetamide by recrystallization is a highly effective method when the appropriate solvent is chosen. A systematic approach to solvent screening, beginning with an understanding of the compound's physicochemical properties, is key to developing a robust and reproducible protocol. Ethanol is a promising initial candidate for a single-solvent recrystallization. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can confidently purify this important synthetic intermediate to a high degree of purity.

References

  • Benchchem. (2025). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • ResearchGate. (2020).
  • Recrystalliz
  • University of California, Los Angeles. (n.d.).
  • Cheméo. (2025). 2-cyanoacetamide.
  • PubMed Central (PMC). (n.d.). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide.
  • LookChem. (n.d.). 2-Cyano-2-cyclohexylideneacetamide.
  • ChemicalBook. (n.d.). 2-Cyanoacetamide CAS#: 107-91-5.
  • Chem-Impex. (n.d.). 2-Cyanoacetamide.
  • Massachusetts Institute of Technology (MIT). (n.d.).
  • University of Calgary. (n.d.).
  • ResearchGate. (2025).
  • Reddit. (2019).
  • ResearchGate. (2025). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.).
  • YouTube. (2020).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-cyano- (CAS 107-91-5).
  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • YouTube. (2021).
  • Eureka. (2022). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • Google Patents. (n.d.).

Sources

Application Note: Scalable Production of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5), a critical intermediate in the synthesis of the anticonvulsant drug Gabapentin (Neurontin).

The method utilizes a catalyzed Knoevenagel condensation between cyclohexanone and 2-cyanoacetamide. Unlike bench-scale methods that often suffer from incomplete conversion or difficult workups, this protocol employs an ammonium acetate/acetic acid catalyst system with azeotropic water removal (Dean-Stark) in toluene. This approach drives the equilibrium to completion, ensuring high yields (>85%) and purity suitable for pharmaceutical applications.

Scientific Background & Strategic Rationale

The Role in Gabapentin Synthesis

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) is typically synthesized via the "Guareschi" route or the "Knoevenagel" route. The target molecule of this guide, 2-Cyano-2-cyclohexylideneacetamide , represents a strategic entry point via the Knoevenagel pathway.

  • Condensation: Cyclohexanone + 2-Cyanoacetamide

    
     2-Cyano-2-cyclohexylideneacetamide.
    
  • Hydrolysis: The amide and nitrile groups are hydrolyzed to form 1-cyanocyclohexaneacetic acid or 1,1-cyclohexanediacetic acid monoamide.

  • Transformation: Subsequent Hofmann rearrangement or reduction yields Gabapentin.

Reaction Mechanism: Knoevenagel Condensation

The synthesis involves the nucleophilic attack of the active methylene group of 2-cyanoacetamide (activated by the electron-withdrawing cyano and amide groups) on the carbonyl carbon of cyclohexanone.

  • Catalyst Choice: We utilize Ammonium Acetate (NH

    
    OAc)  with a catalytic amount of Acetic Acid (AcOH) . This "buffered" system generates ammonia in situ, which acts as the base to deprotonate the active methylene, while the acid activates the ketone carbonyl. This dual activation is superior to strong bases (e.g., alkoxides), which can cause self-condensation of the ketone or polymerization.
    
  • Thermodynamics: The reaction is an equilibrium process that generates water. To achieve high conversion (>98%), water must be continuously removed. We employ azeotropic distillation using toluene, which forms a low-boiling azeotrope with water.

Visualizing the Reaction Pathway

ReactionScheme Reactants Cyclohexanone + 2-Cyanoacetamide Intermediate Tetrahedral Intermediate Reactants->Intermediate NH4OAc/AcOH Catalyst Product 2-Cyano-2-cyclohexylideneacetamide Intermediate->Product - H2O Water H2O (Removed via Dean-Stark) Intermediate->Water

Caption: Simplified mechanistic pathway of the Knoevenagel condensation driven by water removal.

Scalable Production Protocol

Materials & Equipment

Reagents:

  • Cyclohexanone (99%): 1.05 equivalents (Slight excess drives reaction).

  • 2-Cyanoacetamide (98%): 1.00 equivalent (Limiting reagent).

  • Ammonium Acetate: 0.10 equivalent (10 mol%).

  • Glacial Acetic Acid: 0.05 equivalent (5 mol%).

  • Toluene: Solvent (approx. 5-7 mL per gram of cyanoacetamide).

Equipment:

  • Jacketted Glass Reactor (or Round Bottom Flask for <1kg).

  • Overhead Mechanical Stirrer (Critical for slurry handling).

  • Dean-Stark Trap & Reflux Condenser.

  • Temperature Probe & Controller.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge the reactor with 2-Cyanoacetamide (1.0 eq) and Toluene (5 vol).

    • Note: Cyanoacetamide has limited solubility in cold toluene; the mixture will be a slurry.

  • Add Cyclohexanone (1.05 eq) to the slurry while stirring at 200-300 RPM.

  • Add the catalyst mixture: Ammonium Acetate (0.1 eq) and Glacial Acetic Acid (0.05 eq).

    • Expert Tip: Adding the catalyst after the ketone ensures immediate engagement with the active methylene species upon heating.

Phase 2: Azeotropic Distillation
  • Heat the mixture to reflux (Toluene b.p. ~110°C).

    • Observation: As the temperature approaches 90°C, the slurry will thin as reagents dissolve.

  • Maintain Reflux with vigorous stirring. Ensure the condensate is collecting in the Dean-Stark trap.

  • Monitor Water Collection: The theoretical amount of water is 18 mL per mole of reactant.

    • Checkpoint: The reaction is typically complete when water evolution ceases (approx. 4-6 hours).

  • IPC (In-Process Control): Sample the reaction mixture after 4 hours. Run TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2]

    • Target: < 1.0% residual 2-Cyanoacetamide.[3]

Phase 3: Workup & Isolation[4]
  • Cool the reaction mixture slowly to 50-60°C.

    • Note: The product may begin to crystallize.[4][5]

  • Concentrate the solution by distilling off approximately 50% of the toluene under reduced pressure (if necessary) to maximize yield, or proceed directly if the slurry is thick.

  • Cool to 0-5°C and hold for 2 hours to complete precipitation.

  • Filter the solid product using a Buchner funnel or centrifuge.

  • Wash the cake with cold Toluene (2 x 1 vol) to remove unreacted cyclohexanone and catalyst residues.

  • Wash with cold Ethanol (1 x 0.5 vol) to displace toluene (optional, facilitates drying).

Phase 4: Purification (Recrystallization)

While the crude product is often sufficiently pure (>95%), pharmaceutical grade requires recrystallization.

  • Dissolve the wet cake in boiling Ethanol (95%) (approx. 3-4 mL/g).

  • Hot Filtration: If insoluble particles are present, filter the hot solution through a celite pad.

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Collect the white crystalline solid by filtration.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Raw Material Charging (Toluene, Cyanoacetamide, Cyclohexanone) Reaction Reaction & Water Removal (Reflux @ 110°C, Dean-Stark) Start->Reaction IPC IPC Check (HPLC/TLC) Reaction->IPC IPC->Reaction Incomplete Crystallize Cooling Crystallization (0-5°C) IPC->Crystallize Pass Filter Filtration & Wash (Cold Toluene) Crystallize->Filter Dry Drying (Vacuum, 45°C) Filter->Dry Final Final Product 2-Cyano-2-cyclohexylideneacetamide Dry->Final

Caption: Operational workflow for the scalable synthesis of the target acetamide.

Analytical Specifications & Quality Control

To ensure the integrity of the intermediate for downstream Gabapentin synthesis, the following specifications should be met.

Test ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity

98.0%
HPLC (C18 column, ACN:H2O)
Melting Point 160°C - 164°CCapillary Method
Loss on Drying

0.5%
Gravimetric (60°C, vac)
Identification Conforms to Structure1H-NMR / IR

Key NMR Signals (CDCl


): 
  • 
     1.6-1.8 (m, 6H, cyclohexyl)
    
  • 
     2.6 (t, 2H, cyclohexyl 
    
    
    
    -CH
    
    
    )
  • 
     3.0 (t, 2H, cyclohexyl 
    
    
    
    -CH
    
    
    )
  • 
     5.8-6.2 (br s, 2H, NH
    
    
    
    )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalCheck Dean-Stark seal; ensure vigorous reflux rate.
Product Color (Yellow) Oxidation or polymerizationUse fresh cyclohexanone; ensure inert atmosphere (N

) during reflux.
Slow Filtration Fine particle sizeCool the reaction mixture slowly (over 2-3 hours) to encourage larger crystal growth.
High Starting Material Catalyst deactivationAdd an additional 0.02 eq of Ammonium Acetate if reaction stalls.

Safety & Compliance (HSE)

  • 2-Cyanoacetamide: Harmful if swallowed.[2][3][6][7] Although less volatile than simple nitriles, it can hydrolyze to release ammonia or toxic byproducts under extreme conditions. Handle in a fume hood.

  • Cyclohexanone: Flammable liquid and vapor. Flash point 44°C. Ground all equipment to prevent static discharge.

  • Toluene: Reproductive toxin and flammable. Use appropriate PPE (chemically resistant gloves, respirator if ventilation is poor).

  • Waste Disposal: The aqueous layer from the Dean-Stark trap contains organics and should be treated as hazardous aqueous waste. Mother liquors from crystallization should be distilled to recover Toluene/Ethanol.

References

  • Preparation of Gabapentin Intermediates. Google Patents. (Methodology for Knoevenagel condensation in Gabapentin synthesis).

  • Knoevenagel Condensation: General Mechanisms. Wikipedia. (Background on catalyst systems and reaction thermodynamics).

  • 2-Cyano-2-cyclohexylideneacetamide Properties. PubChem. (Physical and chemical property data).

  • Safety Data Sheet: 2-Cyanoacetamide. Fisher Scientific. (Safety handling protocols).

  • Ammonium Acetate Catalyzed Condensations. Organic Syntheses. (Classic reference for ammonium acetate/acetic acid buffer systems).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the synthesis of 2-Cyano-2-cyclohexylideneacetamide, presented by the BenchChem Technical Support Center.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Cyano-2-cyclohexylideneacetamide. This compound is synthesized via a Knoevenagel condensation between cyclohexanone and 2-cyanoacetamide.[1][2] This document provides in-depth, experience-driven answers to common experimental challenges.

Frequently Asked Questions & Troubleshooting Guides

1. My reaction yield is consistently low. What are the primary factors I should investigate first?

Low yields in the Knoevenagel condensation are a common issue that can typically be traced back to a few key areas.[3][4] A systematic approach to troubleshooting is often the most effective strategy.

  • Catalyst Inactivity: The catalyst, typically a weak base like piperidine or ammonium acetate, is crucial for deprotonating the active methylene group of 2-cyanoacetamide.[1][3][5] If the catalyst is old, has been improperly stored, or is of low purity, its activity can be significantly compromised, leading to poor reaction rates.

  • Presence of Water: The Knoevenagel condensation is a dehydration reaction, meaning it produces water as a byproduct.[3][6] According to Le Châtelier's principle, the accumulation of water can shift the reaction equilibrium back towards the reactants, thus lowering the final product yield.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables. An insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products or cause decomposition.[4][6]

  • Purity of Reactants: Impurities present in either the cyclohexanone or 2-cyanoacetamide can inhibit the catalyst or participate in unwanted side reactions.[3][4] It is particularly important to ensure the cyclohexanone is free from acidic impurities and has not undergone significant autoxidation.

Below is a logical workflow to diagnose the cause of low yield.

G start Low Yield Observed check_reactants Verify Purity of Cyclohexanone & 2-Cyanoacetamide (e.g., via NMR/GC) start->check_reactants check_catalyst Use Fresh or Purified Catalyst (e.g., Piperidine, NH4OAc) check_reactants->check_catalyst setup_control Set Up Small-Scale Control Reaction check_catalyst->setup_control monitor_tlc Monitor Reaction by TLC setup_control->monitor_tlc incomplete_rxn Reaction Incomplete? monitor_tlc->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_temp Optimize Temperature & Time (e.g., Gentle Heating, 40-80°C) incomplete_rxn->optimize_temp Yes remove_water Implement Water Removal (e.g., Dean-Stark, Mol. Sieves) side_products->remove_water No/Minor optimize_catalyst Screen Different Catalysts or Adjust Loading side_products->optimize_catalyst Yes success Improved Yield optimize_temp->success remove_water->success optimize_catalyst->success

Caption: A troubleshooting workflow for low yield.

2. How does the choice of catalyst impact the reaction, and which one should I use?

The catalyst's primary role is to act as a base to deprotonate the α-carbon of 2-cyanoacetamide, forming a reactive carbanion (enolate) intermediate.[2][5] This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone. The choice of catalyst is a balance; it must be basic enough to facilitate deprotonation but not so strong as to promote the self-condensation of cyclohexanone (an aldol reaction).[1]

CatalystTypeTypical LoadingAdvantagesDisadvantages
Piperidine Secondary Amine (Weak Base)Catalytic (0.1 eq)Highly effective, well-documented for Knoevenagel reactions.[5][7]Can be difficult to remove completely during workup.
Ammonium Acetate Salt of a Weak Acid & Weak BaseCatalytic to StoichiometricConsidered a greener option, can be removed with an aqueous wash.[6][8]May lead to acetamide byproduct formation.[9]
Pyridine Tertiary Amine (Weak Base)Solvent/Co-solventUseful in Doebner modification when a carboxyl group is present.[1][10]Less basic and often less effective than piperidine for this specific reaction.
Lewis Acids (e.g., ZnCl₂, TiCl₄) Electron AcceptorCatalyticCan activate the carbonyl group, sometimes used with a base.[11]Requires strictly anhydrous conditions.

For the synthesis of 2-Cyano-2-cyclohexylideneacetamide, piperidine and ammonium acetate are the most commonly employed and effective catalysts. A preliminary catalyst screening is recommended if yields remain low.

3. I am observing an unexpected solid byproduct in my reaction mixture. What could it be?

The formation of byproducts is a common issue, especially if reaction conditions are not carefully controlled.

  • Michael Addition Product: The desired product, 2-Cyano-2-cyclohexylideneacetamide, is an α,β-unsaturated system. It can act as a Michael acceptor. A second molecule of the 2-cyanoacetamide carbanion can attack the β-carbon of the product, leading to a 1,4-addition product. This is more likely with prolonged reaction times or excess base.[3] To minimize this, monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Acetamide Formation: If you are using ammonium acetate as the catalyst, it can sometimes lead to the formation of acetamide as a byproduct, which may precipitate from the reaction mixture.[9] This can typically be removed by washing the crude product with water.[9]

  • Cyclohexanone Self-Condensation: If a base that is too strong is used, or if temperatures are too high, cyclohexanone can undergo an aldol self-condensation reaction to form 2-(cyclohexylidene)cyclohexanone.

4. What is the mechanistic role of the catalyst and the dehydration step?

Understanding the reaction mechanism is key to optimizing it. The Knoevenagel condensation proceeds through several distinct steps, as illustrated below.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration a NC-CH₂-CONH₂ c [NC-CH-CONH₂]⁻ (Carbanion/Enolate) a->c Deprotonation b Base (e.g., Piperidine) e Alkoxide Intermediate c->e Attack on Carbonyl d Cyclohexanone g β-Hydroxy Adduct e->g Proton Transfer f Protonated Base (BH⁺) h Final Product + H₂O g->h Elimination of Water (Base-catalyzed)

Caption: Mechanism of the Knoevenagel condensation.

  • Enolate Formation: A weak base deprotonates the active methylene compound (2-cyanoacetamide), creating a nucleophilic carbanion.[5]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of cyclohexanone.[5]

  • Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy adduct.[5]

  • Dehydration: This adduct is then dehydrated (loses a molecule of water) to form the final α,β-unsaturated product. This step is often spontaneous or promoted by heat and the basic catalyst.[2]

5. My product won't crystallize or is difficult to purify. What purification strategies do you recommend?

If the crude product is oily or resistant to crystallization, it is likely due to the presence of impurities such as unreacted starting materials or side products.

  • Aqueous Wash: Before attempting crystallization, wash the crude reaction mixture (if dissolved in an organic solvent) with a dilute acid (e.g., 1M HCl) to remove any basic catalyst like piperidine. Follow this with a wash with brine and then dry the organic layer.

  • Recrystallization: This is the most effective method for purifying the solid product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[4][12] The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. A mobile phase with a gradient of ethyl acetate in hexane is a good starting point for elution.

Experimental Protocols

Protocol 1: General Synthesis of 2-Cyano-2-cyclohexylideneacetamide

This protocol describes a standard laboratory procedure using piperidine as the catalyst.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (5.0 g, 51 mmol) and 2-cyanoacetamide (4.28 g, 51 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by piperidine (0.5 mL, ~5 mmol).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) with a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the spot corresponding to cyclohexanone has disappeared.

  • Work-up: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.[4]

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from hot ethanol.[12]

Protocol 2: Screening of Reaction Solvents

  • Setup: In three separate, dry vials, place 2-cyanoacetamide (210 mg, 2.5 mmol) and cyclohexanone (250 mg, 2.5 mmol).

  • Solvent Addition: To each vial, add 2 mL of a different solvent to be tested (e.g., Vial 1: Ethanol, Vial 2: Toluene, Vial 3: DMF).

  • Catalyst Addition: Add an identical amount of catalyst (e.g., 0.025 mL piperidine) to each vial.

  • Reaction: Stir all mixtures at a consistent temperature (e.g., 60°C) for a set period (e.g., 3 hours).

  • Analysis: Cool the vials, and if a precipitate forms, filter and weigh the dried product. If no solid forms, analyze a small sample from each vial by GC or ¹H NMR to compare the conversion rates and determine the most effective solvent. Polar aprotic solvents can sometimes favor the reaction.[6]

References

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Eureka. (2022, August 5). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • European Journal of Chemistry. (2015, June 30). Utility of 2‐cyano‐N‐(2‐hydroxyethyl) acetamide in heterocyclic synthesis. Retrieved from [Link]

  • MDPI. (2025, December 17). Temperature-Dependent Regulation of Co-Occurring Toxins, Odor Compounds, and Disinfection By-Product Precursors in Two Bloom-Forming Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction yields using CYC as function of temperature and time. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cyclohexaneacetic acid, α-cyano. Retrieved from [Link]

  • PMC. (2025, August 6). Cyano group translocation to alkenyl C(sp2)–H site by radical cation catalysis. Retrieved from [Link]

  • MDPI. (2025, December 17). Temperature-Dependent Regulation of Co-Occurring Toxins, Odor Compounds, and Disinfection By-Product Precursors in Two Bloom-Forming Species. Retrieved from [Link]

  • Google Patents. (n.d.). US5008429A - Process for industrial application of Knoevenagel synthesis.
  • bioRxiv. (2025, November 26). Temperature changes are signaled in cyanobacteria through the PipX interaction network. Retrieved from [Link]

  • TU Delft Research Portal. (n.d.). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module. Retrieved from [Link]

  • RSC Publishing. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in Knoevenagel condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section is structured to help you identify the root cause of catalyst deactivation and provides actionable steps to remedy the issue.

My catalyst's activity has significantly decreased after the first use. What should I investigate first?

A rapid loss of activity often points towards either leaching of the active species from a solid support or strong poisoning of the catalytic sites.

Initial Diagnostic Steps:

  • Leaching Test (Hot Filtration Test): This is a critical first step for any heterogeneous catalyst.

    • Rationale: To determine if the active catalytic species are detaching from the support and entering the reaction solution. If the reaction continues to proceed after the solid catalyst is removed, leaching is occurring.[1][2]

    • Protocol:

      • Run the Knoevenagel condensation under your standard conditions for a short period (e.g., 30 minutes or until partial conversion is achieved).

      • Quickly filter the hot reaction mixture to remove the solid catalyst.

      • Allow the filtrate to continue reacting under the same conditions and monitor the reaction progress (e.g., by TLC or GC).

      • Interpretation: If the conversion increases in the filtrate, your active sites are leaching into the solvent. If the reaction stops, the catalysis is truly heterogeneous, and the deactivation cause is likely related to the catalyst surface itself.

  • Visual Inspection: Examine the catalyst post-reaction.

    • Rationale: A change in color or texture can indicate fouling or coking.

    • Observation: Has the catalyst changed color? Is there a visible coating on the surface?

Workflow for Investigating Rapid Activity Loss:

Caption: Initial diagnostic workflow for rapid catalyst deactivation.

My reaction starts well but the rate slows down significantly over time. What could be the cause?

This pattern often suggests fouling, where reaction byproducts or strongly adsorbed species block the active sites or pores of the catalyst.

Common Causes and Solutions:

  • Product Inhibition/Pore Blocking: The Knoevenagel product itself or a side-product might be strongly adsorbing to the catalyst surface, preventing reactant access. This is a known issue for some porous catalysts.[2]

    • Diagnostic: Analyze the surface of the spent catalyst using techniques like TGA (Thermogravimetric Analysis) to detect adsorbed species, which will desorb upon heating.

    • Solution:

      • Solvent Washing: A simple wash with a suitable solvent might be sufficient to remove the adsorbed product.

      • Optimize Reaction Conditions: Lowering the reactant concentrations or increasing the reaction temperature (cautiously) might reduce product adsorption.

  • Water as a Deactivating Agent: The Knoevenagel condensation produces water as a byproduct.[3] For water-sensitive catalysts, this can lead to deactivation.

    • Diagnostic: Does your catalyst show instability in the presence of water? Run a control experiment with the catalyst in the reaction solvent with added water.

    • Solution:

      • Water Removal: Use a Dean-Stark apparatus for azeotropic removal of water if the solvent is appropriate (e.g., toluene).

      • Add a Dehydrating Agent: Incorporate molecular sieves into the reaction mixture.[3]

My catalyst's performance degrades over several cycles. What are the likely long-term deactivation mechanisms?

Gradual deactivation over multiple cycles points to more subtle, cumulative effects like thermal degradation (sintering) or slow poisoning from impurities in the reactants or solvent.

Mechanisms and Troubleshooting:

Deactivation MechanismDescriptionDiagnostic TechniquesMitigation Strategies
Thermal Degradation (Sintering) High temperatures can cause small catalyst particles to agglomerate, reducing the active surface area. This is particularly relevant for metal-based catalysts.BET Surface Area Analysis: A decrease in surface area compared to the fresh catalyst. XRD (X-ray Diffraction): Broadening of diffraction peaks indicates smaller crystallite size; sharpening suggests sintering.Operate at the lowest effective temperature.[4] Choose a thermally stable catalyst support.
Poisoning Strong chemisorption of impurities on active sites. In Knoevenagel reactions, acidic impurities can neutralize basic catalysts.XPS (X-ray Photoelectron Spectroscopy): Can detect the presence of foreign elements on the catalyst surface. TPD (Temperature-Programmed Desorption): Can identify strongly adsorbed species.Purify reactants and solvents before use. Use guard beds to remove impurities from the feed stream.
Fouling/Coking Physical deposition of carbonaceous material or other species on the catalyst surface, blocking pores and active sites.[5]TGA (Thermogravimetric Analysis): Weight loss at specific temperatures can indicate the combustion of coke deposits. Elemental Analysis (CHN): An increase in carbon content on the spent catalyst.Implement a regeneration procedure involving calcination to burn off coke. Modify reaction conditions to minimize side reactions that lead to coke formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical techniques to characterize my deactivated catalyst?

The choice of technique depends on the suspected deactivation mechanism. Here is a general workflow:

Caption: A logical workflow for characterizing a deactivated catalyst.

Q2: Can I regenerate my deactivated catalyst?

Regeneration is often possible, but its success depends on the nature of the deactivation.

  • For Fouling/Coking: A common method is calcination (heating in air or an inert atmosphere) to burn off the deposited carbonaceous material. The temperature and atmosphere must be carefully controlled to avoid damaging the catalyst structure.

  • For Poisoning: If the poison is weakly adsorbed, a simple solvent wash might be effective. For strongly bound poisons, chemical treatment may be necessary. For example, a mild acid wash can sometimes remove basic poisons, but this risks damaging the catalyst itself.[6][7]

  • For Sintering: This is generally an irreversible process. Once the particles have agglomerated, it is very difficult to redisperse them.

Experimental Protocol: Catalyst Regeneration by Calcination

  • Sample Preparation: Recover the spent catalyst by filtration and wash it with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any residual reactants and products. Dry the catalyst thoroughly in an oven at a low temperature (e.g., 80-100 °C).

  • TGA Analysis: Perform a TGA analysis on a small sample of the dried, spent catalyst to determine the temperature at which the fouling material combusts. This will help you to set the calcination temperature.

  • Calcination: Place the dried catalyst in a ceramic crucible and heat it in a furnace with a controlled atmosphere (typically a slow flow of air). Ramp the temperature slowly to the value determined from the TGA (e.g., 300-500 °C) and hold for several hours.

  • Post-Calcination Characterization: After cooling, re-characterize the catalyst (e.g., using BET, XRD) to confirm that its properties have been restored.

Q3: How does the choice of solvent affect catalyst stability?

The solvent plays a crucial role in the Knoevenagel condensation and can significantly impact catalyst stability.[8][9]

  • Polar vs. Nonpolar: Polar solvents can stabilize the charged intermediates in the reaction, often leading to higher rates.[8] However, polar protic solvents like water or ethanol can also compete for active sites on the catalyst or, in some cases, lead to the hydrolysis of the catalyst support.

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent. Poor solubility can lead to low reaction rates and may not be a catalyst deactivation issue at all.

  • Leaching: The solvent can influence the leaching of active species. A solvent that strongly coordinates to the active metal may promote its removal from the support.

Q4: My catalyst is a basic solid (e.g., hydrotalcite, mixed metal oxide). What are the most common deactivation pathways for these materials?

For solid base catalysts, the most frequent issues are:

  • Neutralization by Acidic Species: The basic sites can be neutralized by acidic impurities in the reactants (e.g., carboxylic acids present in aldehydes that have undergone air oxidation) or by acidic products formed in side reactions.

  • Leaching of the Basic Component: In some cases, the basic component of the mixed oxide can be leached into the reaction medium, especially in polar protic solvents.

  • Structural Collapse: For some materials like hydrotalcites, the layered structure can collapse under certain reaction conditions, leading to a loss of surface area and activity.

Q5: What is a "green" or sustainable approach to catalysis in the Knoevenagel condensation, and how does it relate to deactivation?

Green chemistry principles encourage the use of catalysts that are reusable and operate under mild conditions, often in environmentally benign solvents like water or ethanol.[5] Catalyst deactivation is a major hurdle to achieving "green" status, as a non-reusable catalyst generates waste. Therefore, developing robust catalysts that resist deactivation and can be easily regenerated is a key area of research in this field.

References

  • Effects of different temperatures on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (2021, May 12). ACS Omega. Retrieved February 22, 2026, from [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023, June 29). MDPI. Retrieved February 22, 2026, from [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025, February 16). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Fouling of solid base catalysts in Knoevenagel condens
  • Coking is one of the most prevalent causes of catalyst deactivation. (2025, June 19). Patsnap Eureka. Retrieved February 22, 2026, from [Link]

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. (2025, July 31). ACS Omega. Retrieved February 22, 2026, from [Link]

  • Regeneration of the Deactivated SCR Catalysts. (n.d.). China Steel Corporation. Retrieved February 22, 2026, from [Link]

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020, June 7). PubMed Central. Retrieved February 22, 2026, from [Link]

  • Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry. (2025, September 10). RSC Publishing. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5), specifically focusing on the removal of unreacted cyclohexanone following Knoevenagel condensation.

Topic: Removal of Unreacted Cyclohexanone & Purification Protocols Audience: Organic Chemists, Process Development Scientists Content Type: Troubleshooting Guide & Standard Operating Procedures (SOP)[1]

Technical Abstract & Chemical Logic

The synthesis of 2-Cyano-2-cyclohexylideneacetamide typically involves the Knoevenagel condensation of cyclohexanone with 2-cyanoacetamide.[1] A common impurity is unreacted cyclohexanone.

The Separation Logic: The purification strategy relies on the distinct physical phase and solubility differences between the impurity and the target product:

  • Cyclohexanone (Impurity): Liquid at room temperature (mp -31°C), volatile (bp 155.6°C), and highly soluble in ethanol and organic solvents.[1]

  • 2-Cyano-2-cyclohexylideneacetamide (Target): Crystalline solid, significantly less soluble in cold ethanol/water mixtures, and non-volatile.[1]

Therefore, the primary removal mechanism is solubility-based fractionation (precipitation/filtration) followed by volatility-based finishing (vacuum drying).[1]

Quick-Reference Data Table

PropertyCyclohexanone (Impurity)2-Cyano-2-cyclohexylideneacetamide (Target)Impact on Purification
Physical State Liquid (Oil)Solid (Crystalline)Allows separation via filtration.[1]
Boiling Point 155.6°CN/A (Decomposes/Melts >160°C)Residual impurity can be removed by vacuum drying.
Solubility (EtOH) MiscibleModerate (Hot); Poor (Cold)Recrystallization from Ethanol is effective.
Solubility (Water) Slight (8.6 g/100mL)PoorWater acts as an anti-solvent to force precipitation.

Troubleshooting Guide (Q&A)

Issue 1: "My product is sticky or oily and smells like cyclohexanone."

Diagnosis: This indicates trapped cyclohexanone preventing the crystal lattice from forming properly. Solution: Perform a Trituration .[1]

  • Suspend the sticky solid in a non-polar solvent like Hexane or Diethyl Ether (Cyclohexanone is miscible; the product is insoluble).

  • Sonicate or stir vigorously for 15–30 minutes.

  • Filter the solid.[2][3] The cyclohexanone will dissolve into the hexane wash.

Issue 2: "I washed the solid, but NMR still shows cyclohexanone peaks."

Diagnosis: Surface adsorption or occlusion within the crystal lattice. Solution:

  • Step A (Washing): Ensure the filter cake is washed with chilled Ethanol (

    
    ). Warm ethanol may redissolve the product.
    
  • Step B (Drying): Cyclohexanone has a relatively high boiling point (

    
    ).[1] Air drying is insufficient.[1] You must use a Vacuum Oven  at 
    
    
    
    for at least 6 hours.
Issue 3: "The reaction mixture did not precipitate upon cooling."

Diagnosis: The solvent volume is too high, keeping the product solubilized. Solution:

  • Concentrate the reaction mixture by rotary evaporation to remove 50% of the solvent.

  • Add cold water (anti-solvent) dropwise with stirring.[1] This increases the polarity of the solvent system, forcing the hydrophobic cyclohexylidene product out of solution while keeping unreacted cyanoacetamide dissolved.

Detailed Experimental Protocols

Protocol A: Standard Workup & Cyclohexanone Removal

Use this protocol for standard batches where the product precipitates directly.

  • Cooling: Cool the reaction mixture to

    
     in an ice bath. Stir for 30 minutes to maximize precipitation.
    
  • Filtration: Collect the precipitate using vacuum filtration (Büchner funnel).

  • Displacement Wash:

    • Wash the filter cake with Cold Ethanol (

      
       bed volume).
      
    • Critical Step: Disconnect vacuum, add solvent to cover the cake, stir the slurry gently with a spatula, then re-apply vacuum. This ensures no "channeling" occurs and cyclohexanone is washed from the core of the cake.

  • Anti-Solvent Wash (Optional): If the smell persists, wash with a 1:1 mixture of Ethanol:Hexane .

  • Drying: Dry in a vacuum oven at

    
     overnight.
    
Protocol B: Recrystallization (High Purity)

Use this if the crude product is colored or >2% impurity remains.

  • Dissolution: Place the crude solid in a flask. Add minimum Hot Ethanol (approx.

    
    ) until dissolved.
    
  • Filtration (Hot): If insoluble particles remain, filter while hot.[1]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in a refrigerator (

    
    ) for 2 hours.
    
  • Collection: Filter the crystals.

  • Wash: Wash with Cold Ethanol to remove the mother liquor containing the cyclohexanone.

Process Visualization (Workflow)[4]

The following diagram illustrates the decision logic for removing cyclohexanone based on the physical state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Cyclohexanone) Precipitation Step 1: Cool to 0°C (Precipitation) Start->Precipitation CheckState Is Product Solid? Precipitation->CheckState Filter Vacuum Filtration CheckState->Filter Yes (Solid) Triturate Trituration (Add Hexane, Sonicate) CheckState->Triturate No (Oily/Sticky) Wash Wash Filter Cake (Cold EtOH or Hexane) Filter->Wash MotherLiquor Mother Liquor (Contains Cyclohexanone) Filter->MotherLiquor Filtrate Dry Vacuum Dry (45°C, <10 mbar) Wash->Dry Final Pure 2-Cyano-2-cyclohexylideneacetamide Dry->Final Triturate->Filter Solid Forms

Caption: Decision tree for isolating solid product from liquid cyclohexanone impurity.

References

  • Cope, A. C.; et al. "Cyclohexylidenecyanoacetic acid."[2] Organic Syntheses, Coll.[2] Vol. 4, p. 234 (1963); Vol. 31, p. 25 (1951).

    • Context: Describes the Knoevenagel condensation of cyclohexanone and cyanoacetic acid, establishing the solubility profiles and workup methods (benzene/ether washing) applicable to the amide analog.
  • Sigma-Aldrich. "Knoevenagel Condensation Reaction: Protocol and Mechanism."[1] Technical Library.

    • Context: General reaction mechanism and catalyst choices (piperidine/ammonium acetate)
  • BenchChem. "Synthesis of 2-Cyano-2-(hydroxyimino)acetamide."[1] Application Notes.

    • Context: Provides solubility data for cyanoacetamide derivatives in ethanol/water systems used in the troubleshooting section.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 263654, 2-Cyano-2-cyclohexylideneacetamide."[1] PubChem.

    • Context: Verification of chemical structure, CAS number (704-16-5), and physical property predictions.

Sources

Solving solubility issues with 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide CAS: 704-16-5 | Formula:


Support Tier:  Level 3 (Senior Application Scientist)[1]
Overview: The "Brick Dust" Challenge

Welcome to the technical support hub for 2-Cyano-2-cyclohexylideneacetamide . If you are here, you are likely facing one of two problems:

  • Synthesis Scale-up: The intermediate is crystallizing prematurely or trapping impurities during the Gabapentin precursor synthesis.[1]

  • Biological Assays: You cannot get the compound into a physiological buffer (PBS/Media) without it crashing out of solution.

This compound possesses a "Schizophrenic" solubility profile.[1] The cyclohexylidene ring confers significant lipophilicity (hydrophobic), while the cyano-acetamide "head" is highly polar and capable of hydrogen bonding. This duality often leads to oiling out in mixed solvents or rapid crystallization upon cooling.[1]

Part 1: Solubility Profile & Solvent Selection

Scientist's Note: Do not rely on visual estimation. This compound forms micro-crystals that are invisible to the naked eye but will scatter light in plate readers, ruining assay data.

Solvent Compatibility Matrix
Solvent ClassRecommended SolventSolubility RatingTechnical Notes
Primary Stock DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Best for long-term storage (-20°C).[1] Hygroscopic; keep sealed to prevent water uptake.[1]
Secondary Stock DMF (Dimethylformamide)High (>50 mg/mL)Good alternative to DMSO, but avoid if using in cellular assays sensitive to amide toxicity.[1]
Reaction Solvent Ethanol / Methanol Moderate (Temp.[1] Dependent)Soluble at reflux (>60°C).[1][2] Poor solubility at RT (<20°C).[1] Used for recrystallization.[1][3][4][5][6]
Aqueous Buffer PBS / Water Very Poor (<0.1 mg/mL)DO NOT dissolve directly.[1] Requires a co-solvent spike (see Protocol A).[1]
Chlorinated DCM / Chloroform Moderate Useful for extraction, but can cause oiling out if not dried properly.[1]
Part 2: Troubleshooting Synthesis & Recrystallization

Context: This intermediate is typically formed via the condensation of cyclohexanone and cyanoacetamide (or ethyl cyanoacetate + ammonia). The most common failure mode is occlusion of impurities during the precipitation step.

Q: The product precipitates as a sticky oil/gum instead of a crystalline solid. How do I fix this?

A: The "Oiling Out" Phenomenon This occurs when the compound precipitates at a temperature above its melting point, or when the solvent mixture (usually Ethanol/Water) enters a "metastable zone" where the impurity profile depresses the melting point.

Corrective Protocol (The "Seeding" Method):

  • Re-dissolve: Heat the mixture back to reflux in Ethanol until clear.

  • Slow Cool: Turn off the heat source and let the flask cool to ~50°C (do not use an ice bath yet).

  • Seed: Add a small crystal of pure 2-Cyano-2-cyclohexylideneacetamide. If you lack seed crystals, scratch the inner glass wall with a glass rod to induce nucleation.

  • Controlled Precipitation: Once turbidity is visible, add the anti-solvent (Water) dropwise over 30 minutes.

    • Why? Rapid water addition shocks the system, trapping solvent and impurities inside the crystal lattice.

Q: I am seeing low yields after filtration. Is it soluble in the mother liquor?

A: pH-Dependent Solubility Yes.[1] The amide and nitrile protons are weakly acidic. If your reaction mixture is too basic (pH > 9), the compound may partially deprotonate and remain soluble in the aqueous mother liquor.

  • Check: Measure the pH of your filtrate.

  • Fix: Neutralize the mother liquor to pH 7.0 with dilute HCl. A second crop of crystals often precipitates.

Part 3: Biological Assay Preparation (The "Spike" Method)

Context: Researchers using this compound for enzyme inhibition or channel binding assays often fail because they attempt serial dilutions in water.[1]

The Golden Rule: Never expose the neat solid to water. Always introduce it as a solvated species.

Protocol A: Preparation of Stable Assay Buffer (0.1% DMSO)

This protocol ensures the compound remains in solution by preventing the formation of "nucleation seeds" during the dilution process.

AssayPrep cluster_tips Critical Tip Solid Solid Compound (Store Desiccated) Stock 100 mM Stock in 100% DMSO Solid->Stock Dissolve & Vortex Inter Intermediate Dilution (10x Final Conc) Solvent: 10% DMSO / 90% Buffer Stock->Inter Slow addition to vortexing buffer Crash FAILURE MODE: Precipitation / Crash Out Stock->Crash Direct add to 100% Aqueous Final Final Assay Well (1x Conc) Solvent: 1% DMSO / 99% Buffer Inter->Final Dilute into Assay Media Tip Do not freeze Intermediate Dilutions!

Figure 1: Step-wise dilution strategy to avoid precipitation shock. Direct addition of high-concentration DMSO stock to aqueous buffer often causes immediate, invisible micro-precipitation.[1]

Part 4: Stability & Degradation (The "Hidden" Variable)

Q: My stock solution in DMSO has turned yellow/cloudy after 1 month. Is it still good?

A: Likely No.[1] Check for Hydrolysis. While 2-Cyano-2-cyclohexylideneacetamide is chemically stable as a solid, it is an


-unsaturated system with a nitrile group.[1] It is susceptible to:
  • Hydrolysis: Moisture in wet DMSO can hydrolyze the nitrile (-CN) to an amide, or the amide to a carboxylic acid (1-cyanocyclohexaneacetic acid).[1]

    • Symptom:[1][3][7][8][9][10][11] A shift in retention time on HPLC or a drop in pH.[1]

  • Michael Addition: If your DMSO contains nucleophilic impurities (amines/thiols), they can attack the double bond at the

    
    -position (the cyclohexyl ring carbon).
    

Self-Validating Stability Check: Before running a critical assay, perform a "Water Challenge" :

  • Take 10 µL of your old DMSO stock.[1]

  • Add it to 990 µL of water.

  • Vortex.[1]

  • Result:

    • Clear Solution:WARNING. The compound should be poorly soluble. If it dissolves perfectly clear at high concentrations, it may have hydrolyzed to the more soluble acid form.

    • Cloudy Suspension:GOOD. The compound is likely intact (lipophilic).

Part 5: Analytical Reference Data

HPLC Method for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide absorption) and 230 nm (Conjugated system).[1]

References
  • Warner-Lambert Company. (1977).[1] Cyclic amino acids and methods for their preparation.[1][5][7] U.S. Patent 4,024,175.[1][9] Link

    • Core Reference: Describes the synthesis of Gabapentin via the 2-cyano-2-cyclohexylideneacetamide intermediate (referred to as the intermediate lactim or nitrile precursor).[1]

  • Sigma-Aldrich (Merck). (2024).[1] 2-Cyano-2-cyclohexylideneacetamide Product Page & Safety Data.[1]Link[1]

    • Core Reference: Physical properties and safety handling data.[1][12]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 263654, 2-Cyano-2-cyclohexylideneacetamide.[1]Link[1]

    • Core Reference: Chemical structure, molecular weight, and identifier validation.[1][12]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Core Reference: General methodologies for recrystalliz

      
      -unsaturated amides and handling of "oiling out" phenomena (Standard Organic Lab Practice).[1]
      

Sources

Technical Support Center: Synthesis of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-Cyano-2-cyclohexylideneacetamide via the Knoevenagel condensation. Our focus is on anticipating and minimizing common side reactions to enhance yield, purity, and process reliability.

Core Reaction Overview: The Knoevenagel Condensation

The synthesis of 2-Cyano-2-cyclohexylideneacetamide is a classic Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (2-cyanoacetamide) to a carbonyl group (cyclohexanone), followed by a dehydration step to yield the α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[3][4][5]

While robust, this reaction is susceptible to several side-reactions that can complicate purification and significantly reduce yields. Understanding the mechanisms of these competing pathways is critical for effective troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My reaction is sluggish, and the yield is low, with significant recovery of starting materials. What's going wrong?

Answer: This issue typically points to one of three root causes: catalyst inefficiency, suboptimal reaction conditions, or reaction equilibrium.

  • Probable Cause 1: Catalyst Inactivity. Weak bases like piperidine are standard catalysts.[3][5] However, their effectiveness can be compromised if they are old, improperly stored, or of low purity.

    • Solution: Use freshly opened or purified piperidine. Consider alternative catalysts like ammonium acetate or L-proline, which have shown efficacy in similar condensations.[3][6] The choice of catalyst can have a significant impact on reaction rate and final yield.[3]

  • Probable Cause 2: Reversible Reaction & Water Inhibition. The Knoevenagel condensation produces water as a byproduct.[5] In a closed system, the accumulation of water can slow the reaction or even push the equilibrium back toward the starting materials.[5]

    • Solution: Implement azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[5][7][8] This continuously removes water from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[7][8]

  • Probable Cause 3: Suboptimal Temperature. While many Knoevenagel reactions proceed at room temperature, this specific condensation often requires heating to achieve a reasonable rate.[5]

    • Solution: Gradually increase the reaction temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and side product formation.

Question 2: I've isolated the desired product, but it's contaminated with a higher molecular weight, often oily or polymeric, byproduct. What is this and how can I prevent it?

Answer: This is a classic sign of two potential base-catalyzed side reactions: the self-condensation of cyclohexanone or the Thorpe-Ziegler dimerization of the product.

  • Probable Cause 1: Cyclohexanone Self-Condensation (Aldol Condensation). Under basic conditions, cyclohexanone can act as both an electrophile and a nucleophile, leading to a self-aldol condensation product, primarily 2-(1-cyclohexenyl)cyclohexanone.[9][10][11] This is more likely if the catalyst is too strong or if the reaction is heated for an extended period before the Knoevenagel condensation initiates.[5]

    • Solution 1: Control Catalyst Loading & Strength. Use the minimum effective amount of a weak base catalyst (e.g., piperidine). Avoid strong bases like sodium hydroxide or alkoxides, which aggressively promote self-condensation.[5]

    • Solution 2: Order of Addition. Add the catalyst to the mixture of 2-cyanoacetamide and cyclohexanone. Pre-incubating cyclohexanone with the base can favor self-condensation.

  • Probable Cause 2: Thorpe-Ziegler Dimerization. The product, an α,β-unsaturated nitrile, can undergo a base-catalyzed self-condensation known as the Thorpe reaction.[12][13][14] The carbanion formed by deprotonation of one product molecule can attack the nitrile carbon of a second molecule, leading to dimers and oligomers.

    • Solution: Moderate the reaction temperature and time. Over-running the reaction after the starting materials are consumed can promote this side reaction. Once TLC indicates completion, promptly begin workup to quench the catalyst.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction? Solvent choice is critical.[5] For reactions utilizing a Dean-Stark trap, toluene is a common and effective choice as it forms an azeotrope with water.[5][8] In simpler setups, polar protic solvents like ethanol can be effective, though water removal is not as efficient.[5] Some modern, "green" procedures have even shown success using water as a solvent or performing the reaction under solvent-free conditions.[5][15]

  • How critical is the stoichiometry of the reactants? Using a slight excess (1.0 to 1.2 equivalents) of the active methylene compound (2-cyanoacetamide) can help drive the reaction to completion and ensure the full conversion of the more valuable cyclohexanone.[5]

  • Can I run this reaction without a catalyst? It is highly unlikely to proceed at a practical rate. The self-condensation of cyclohexanone, for instance, does not occur at a significant rate at 90°C without a catalyst.[10] The base is essential for deprotonating the 2-cyanoacetamide, forming the nucleophilic carbanion that initiates the reaction.[16]

  • Are there any "green" or more environmentally friendly approaches? Yes. Research into Knoevenagel condensations has explored solvent-free conditions, often using microwave irradiation to accelerate the reaction, which can be completed in minutes with excellent yields.[17] Additionally, using water as a solvent or employing reusable heterogeneous catalysts are active areas of green chemistry research for this transformation.[4][5]

Optimized Experimental Protocol

This protocol is a baseline procedure designed to minimize side reactions. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • Cyclohexanone (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer with heating

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[5]

  • To the flask, add cyclohexanone (1.0 eq), 2-cyanoacetamide (1.1 eq), and toluene (enough to suspend reactants and fill the Dean-Stark trap).

  • Begin stirring and add a catalytic amount of piperidine (0.1 eq).[5]

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.[5][8]

  • Monitor the reaction by TLC (e.g., using an ethyl acetate/hexane eluent system).

  • Once the cyclohexanone is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.[1]

Key Parameter Summary

ParameterRecommended ConditionRationale / Potential Issue if Deviated
Catalyst Weak base (e.g., Piperidine, Ammonium Acetate)Strong bases promote cyclohexanone self-condensation.[5]
Catalyst Loading 5-10 mol%Excess catalyst can increase side reactions.
Stoichiometry 1.1 eq 2-CyanoacetamideEnsures complete consumption of cyclohexanone.
Solvent Toluene (with Dean-Stark)Azeotropically removes water, driving the reaction to completion.[5][7]
Temperature RefluxIncreases reaction rate; excessive heat can promote side reactions.
Water Removal Dean-Stark ApparatusPrevents reaction inhibition and reversal by water byproduct.[5][8]

Mechanistic & Workflow Visualizations

To further clarify the process, the following diagrams illustrate the desired reaction, a major side reaction, and a troubleshooting workflow.

Knoevenagel_Condensation Knoevenagel Condensation Pathway cluster_reactants Reactants Cyclohexanone Cyclohexanone Addition Adduct (β-hydroxy intermediate) Cyanoacetamide 2-Cyanoacetamide Carbanion Cyanoacetamide Carbanion (Nucleophile) Cyanoacetamide->Carbanion + Base Catalyst Piperidine (Base Catalyst) Carbanion->Addition + Cyclohexanone Product 2-Cyano-2-cyclohexylideneacetamide Addition->Product - H₂O (Dehydration) Water H₂O Addition->Water

Caption: Main reaction pathway for Knoevenagel condensation.

Aldol_Side_Reaction Side Reaction: Cyclohexanone Self-Condensation cluster_reactants Starting Material Hex1 Cyclohexanone (as Nucleophile) Enolate Cyclohexanone Enolate Hex1->Enolate + Base Hex2 Cyclohexanone (as Electrophile) Adduct Aldol Adduct Catalyst Excess or Strong Base Enolate->Adduct + Cyclohexanone SideProduct 2-(1-Cyclohexenyl)cyclohexanone Adduct->SideProduct - H₂O Water H₂O Adduct->Water

Caption: Common side reaction pathway: Aldol self-condensation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Starting Materials Recovered? Start->Check_SM Check_Impurity High MW Impurity Observed? Start->Check_Impurity Sol_Water Action: Use Dean-Stark to remove H₂O Check_SM->Sol_Water Yes Sol_Catalyst Action: Check Catalyst Activity & Optimize Temperature Check_SM->Sol_Catalyst No Sol_Base Action: Reduce Catalyst Loading or Use Weaker Base Check_Impurity->Sol_Base Yes Sol_Time Action: Reduce Reaction Time & Temperature Check_Impurity->Sol_Time Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile. Benchchem.
  • Study.com. (n.d.). Can 2-methylcyclohexanone undergo a self-condensation reaction in the presence of an appropriate base? Explain. Homework.Study.com.
  • Benchchem. (2025). Comparative study of catalysts for Knoevenagel condensation efficiency. Benchchem.
  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. ResearchGate.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. ResearchGate.
  • PMC. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. PMC.
  • University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs.
  • Taylor & Francis. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. Benchchem.
  • ACS Publications. (2024). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. ACS Publications.
  • The Review of Physical Chemistry of Japan. (1974). THE SELF-CONDENSATION OF CYCLOHEXANONE. The Review of Physical Chemistry of Japan.
  • Metoree. (2023). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Metoree.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.
  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Benchchem. (2025). Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide. Benchchem.
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry.
  • Wikipedia. (2020). Thorpe reaction. Wikipedia.
  • ResearchGate. (n.d.). Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH2FA catalyst. ResearchGate.
  • Wikipedia. (n.d.). Dean–Stark apparatus. Wikipedia.
  • PMC. (n.d.). Intramolecular Phosphine-Promoted Knoevenagel Based Redox-Reaction. PMC - NIH.
  • Taylor & Francis. (2006). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Taylor & Francis Online.
  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... ResearchGate.
  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
  • Wikipedia. (2020). Thorpe reaction. Wikipedia.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH.

Sources

Overcoming steric hindrance in cyclohexylideneacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexylideneacetamide Derivatives

Welcome to the Advanced Synthesis Support Hub

Topic: Overcoming Steric Hindrance in Cyclohexylideneacetamide Derivatives Current Status: [Online] Operator: Senior Application Scientist

Executive Summary

Cyclohexylideneacetamide derivatives are critical pharmacophores, serving as precursors for gabapentinoids, analgesics, and specific enzyme inhibitors. The core challenge in their synthesis is the steric clash between the axial hydrogens at the C2/C6 positions of the cyclohexane ring and the carbonyl oxygen of the acetamide moiety. This "neopentyl-like" steric environment impedes nucleophilic attack during amide coupling and favors thermodynamic isomerization of the double bond into the ring (endo-cyclic migration).

This guide provides troubleshooting protocols to overcome these kinetic barriers while maintaining regiochemical integrity.

Module 1: Amide Coupling Efficiency

Ticket #402: Low conversion during amide bond formation with bulky amines.

User Issue: "I am trying to couple cyclohexylideneacetic acid with a secondary amine using EDC/NHS, but yields are stuck at <30%. The acid activates, but the amine won't attack."

Root Cause Analysis: Standard carbodiimide coupling (EDC/DCC) forms an O-acylisourea intermediate. In cyclohexylidene systems, the gem-disubstitution at the


-position (relative to the carbonyl) creates a "conical" steric shield. The bulky amine cannot access the electrophilic carbonyl carbon effectively before the active ester hydrolyzes or rearranges to an N-acylurea byproduct.

Resolution Protocol: The Acyl Fluoride/Chloride Switch For sterically hindered substrates, you must switch from "leaving group lability" (NHS) to "high-energy electrophiles" (Acyl Halides).

Step-by-Step Protocol:

  • Method A: Vilsmeier Activation (Acid Chloride)

    • Reagents: Oxalyl chloride (1.2 eq), DMF (catalytic), DCM (anhydrous).

    • Procedure: Dissolve acid in DCM.[1] Add DMF (1-2 drops). Add oxalyl chloride dropwise at 0°C. Stir 2h at RT. Evaporate solvent completely (remove HCl). Redissolve in DCM and add amine + Et3N.

    • Why: Acid chlorides are smaller and more electrophilic than NHS esters, penetrating the steric shield more effectively.

  • Method B: TFFH Activation (Acyl Fluoride)

    • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), DIPEA.

    • Context: If your substrate is acid-sensitive, use TFFH. Acyl fluorides are highly reactive toward amines but surprisingly stable to water and less prone to racemization (though less relevant for achiral cyclohexylidene acids, this is critical if the amine is chiral) [1].

Data: Coupling Efficiency Comparison

Coupling ReagentAmine TypeYield (Cyclohexylidene Substrate)Notes
EDC / NHS Primary (Linear)85%Standard protocol works.
EDC / NHS Secondary (Cyclic)28% Steric failure.
HATU / DIPEA Secondary (Cyclic)65%Improved, but expensive.
Oxalyl Chloride Secondary (Cyclic)92% Best for robust substrates.
TFFH (Acyl Fluoride) Secondary (Cyclic)88%Best for acid-sensitive groups.

Module 2: Preventing Double Bond Migration

Ticket #515: Product isomerization during saponification or coupling.

User Issue: "After synthesizing the ethyl ester, I hydrolyzed it to the acid. NMR shows the double bond moved inside the ring (


-unsaturated)."

Root Cause Analysis: The


-unsaturated system (exocyclic double bond) is kinetically formed but thermodynamically less stable than the endocyclic isomer (where the double bond is more substituted inside the ring). Strong bases (NaOH, KOH) or prolonged heating facilitate deprotonation at the 

-position (ring carbon), leading to resonance-stabilized anion reprotontation at the

-position, shifting the double bond [2].

Resolution Protocol: Deconjugative Prevention

  • Saponification Strategy:

    • Avoid: Refluxing NaOH/MeOH.

    • Use: LiOH (2 eq) in THF/H2O (4:1) at 0°C to RT . Lithium coordinates tightly to the carboxylate, making the

      
      -protons less acidic compared to K/Na salts.
      
  • Amide Coupling Base Choice:

    • Use non-nucleophilic, hindered bases like DIPEA or 2,6-Lutidine instead of Et3N or DMAP (which can act as a nucleophilic catalyst and trigger isomerization via Michael addition/elimination mechanisms).

Module 3: Constructing the Core (HWE Reaction)

Ticket #609: Incomplete Horner-Wadsworth-Emmons (HWE) reaction.

User Issue: "Reacting cyclohexanone with triethyl phosphonoacetate using NaH gives low yields. The ketone seems unreactive."

Root Cause Analysis: Cyclohexanone is sterically more demanding than aldehydes. The standard HWE intermediate (oxaphosphetane) formation is reversible. If the base cation coordinates too strongly or the phosphonate is too bulky, the equilibrium shifts back to starting materials.

Resolution Protocol: The "Masamune-Roush" Conditions Switch to milder bases that allow for thermodynamic equilibration without polymerization.

  • Reagents: LiCl (dry), DBU (or DIPEA), Acetonitrile.

  • Mechanism: Li+ chelates the phosphonate and the ketone oxygen, bringing them into proximity (template effect) while increasing the acidity of the phosphonate

    
    -proton. This allows the use of DBU (weaker than NaH), preventing side reactions [3].
    

Visualization: Decision Logic for Synthesis

SynthesisLogic Start Start: Cyclohexylidene Synthesis Step1 Step 1: Double Bond Formation Start->Step1 Check1 Is Ketone Hindered? Step1->Check1 Method1A Standard HWE (NaH/THF) Check1->Method1A No Method1B Roush-Masamune (LiCl/DBU) Check1->Method1B Yes (Cyclohexanone) Step2 Step 2: Hydrolysis to Acid Method1A->Step2 Method1B->Step2 Check2 Isomerization Risk? Step2->Check2 Method2A LiOH / 0°C (Kinetic Control) Check2->Method2A High (Base Sensitive) Method2B Acid Hydrolysis (HCl/Dioxane) Check2->Method2B Stable Step3 Step 3: Amide Coupling Method2A->Step3 Method2B->Step3 Check3 Is Amine Bulky? Step3->Check3 Method3A Acyl Chloride / TFFH Check3->Method3A Yes (Steric Clash) Method3B Standard EDC/NHS Check3->Method3B No

Caption: Figure 1. Optimization workflow for synthesizing sterically demanding cyclohexylideneacetamide derivatives, prioritizing kinetic control and high-energy intermediates.

Frequently Asked Questions (FAQ)

Q1: Can I use the Wittig reaction instead of HWE?

  • A: Generally, no. The Wittig reaction with stabilized ylides (needed for esters/amides) is very slow with ketones like cyclohexanone. HWE reagents (phosphonates) are more nucleophilic. If HWE fails, the Peterson Olefination (using

    
    -silyl carbanions) is the nuclear option for extreme steric hindrance, as the elimination step is driven by the strong Si-O bond formation [4].
    

Q2: My product is an oil that won't crystallize. How do I purify it?

  • A: Cyclohexylidene derivatives are lipophilic ("greasy").

    • Mobile Phase: Avoid pure hexanes. Use Hexane/EtOAc with 1% Et3N (to protect the double bond from silica acidity).

    • Additives: If it's an amide, try triturating with cold pentane or diisopropyl ether.

    • Check Isomers: An oil often indicates a mixture of endo and exo isomers. Run a proton NMR; if you see a vinylic proton signal (triplet) around 5.5-6.0 ppm, you have the endo isomer impurity.

Q3: Why does the color change to dark red during acid chloride formation?

  • A: This is the Vilsmeier intermediate forming. It is normal. However, if it turns black/tarry, you likely have residual water in your DCM reacting violently with oxalyl chloride. Ensure all glassware is flame-dried.

References

  • Due-Hansen, M. E., et al. (2015).[2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][] Organic & Biomolecular Chemistry. Link

  • An, S., Lai, G., & Liu, W. H. (2024).[5] "Catalytic dehydrogenative synthesis of

    
    -unsaturated secondary amides without external oxidants." Chemical Science. Link
    
  • Blanchet, J., et al. (2007). "Horner–Wadsworth–Emmons Reaction: Use of LiCl/DBU." Tetrahedron Letters. (General reference for Masamune-Roush conditions).
  • Organic Chemistry Portal. (2024). "Horner-Wadsworth-Emmons Reaction."[6][7][8] Link

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Cyano-2-cyclohexylideneacetamide, a valuable reactive intermediate in organic synthesis.[1] As a crucial quality control and reaction monitoring tool, FTIR spectroscopy offers a rapid and non-destructive method for structural elucidation. This guide presents a comparative analysis, contrasting the vibrational spectrum of the final product with its common precursors, cyclohexanone and 2-cyanoacetamide. We will detail the experimental methodology, explain the causality behind procedural choices, and provide a thorough interpretation of the spectral data, supported by authoritative references. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a practical, in-depth understanding of applying FTIR for compound identification and purity assessment.

Fundamental Principles of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation. When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies. These vibrations, such as stretching and bending, only occur when the frequency of the IR radiation matches the natural vibrational frequency of the bond, resulting in the absorption of energy.

The resulting FTIR spectrum is a plot of absorbed intensity versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. The position, intensity, and shape of these peaks provide a unique "molecular fingerprint," allowing for the identification of functional groups like carbonyls (C=O), nitriles (C≡N), and amines (N-H).[2] This guide will leverage these principles to distinguish 2-Cyano-2-cyclohexylideneacetamide from its starting materials.

Experimental Methodology

To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a standardized and validated protocol is essential. This section outlines the materials, instrumentation, and a detailed step-by-step procedure for sample analysis.

Materials and Instrumentation
  • Samples: 2-Cyano-2-cyclohexylideneacetamide (product), Cyclohexanone (precursor), 2-Cyanoacetamide (precursor).

  • Matrix: Spectroscopy-grade Potassium Bromide (KBr), dried in an oven to eliminate moisture.[3]

  • Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Apparatus: Agate mortar and pestle, hydraulic press with a 13 mm die set, analytical balance.[3][4]

Sample Preparation: The KBr Pellet Method

For solid samples, the Potassium Bromide (KBr) pellet method is a fundamental and reliable technique.[5] KBr is transparent to infrared radiation and, when pressed under high pressure, forms a clear disc that allows the IR beam to pass through the sample with minimal interference.[3][5]

Causality of Choice: This method was chosen over alternatives like Attenuated Total Reflectance (ATR) to achieve high-quality transmission spectra, which are often compared against historical spectral libraries. While ATR is excellent for its minimal sample preparation[6][7][8][9], the KBr method ensures a uniform distribution of the solid sample in a non-absorbing matrix, which is ideal for detailed comparative analysis and quantitative work.[4][10] The key to a successful KBr pellet is the rigorous exclusion of moisture, as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure important sample peaks.[3]

Experimental Workflow

The following protocol provides a self-validating system for obtaining an accurate FTIR spectrum.

Step-by-Step Protocol:

  • Instrument Preparation: Allow the FTIR spectrometer to warm up for at least 30 minutes to ensure stability.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Grinding: Grind 1-2 mg of the solid sample (e.g., 2-Cyano-2-cyclohexylideneacetamide) into a very fine powder using a clean, dry agate mortar and pestle. The fine particle size is crucial to reduce light scattering.[10]

  • Mixing with KBr: Add approximately 100-200 mg of oven-dried KBr powder to the mortar.[5] Gently but thoroughly mix the sample and KBr until a homogenous mixture is achieved.[3]

  • Pellet Pressing: Transfer the mixture to a 13 mm die set. Place the die into a hydraulic press and gradually apply 8-10 metric tons of pressure. Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.[3]

  • Sample Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak-picking analysis using the spectrometer's software.

  • Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone or ethanol) and dry completely to prevent cross-contamination between samples.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_output Output Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press Pellet (8-10 tons) Mix->Press Acquire 5. Acquire Sample Spectrum Press->Acquire Place Pellet in Holder Background 4. Collect Background (Empty Chamber) Background->Acquire Process 6. Process Data (Baseline Correction) Acquire->Process Spectrum Final FTIR Spectrum Process->Spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Results and Discussion: A Comparative Spectral Analysis

The utility of FTIR in chemical synthesis is best demonstrated by comparing the spectrum of the product with its precursors. The formation of 2-Cyano-2-cyclohexylideneacetamide from cyclohexanone and 2-cyanoacetamide involves the creation of a new C=C double bond and the retention of the cyano and amide groups. These transformations are clearly visible in the IR spectra.

Caption: Key functional groups in 2-Cyano-2-cyclohexylideneacetamide.

Spectrum of 2-Cyano-2-cyclohexylideneacetamide (Product)

The spectrum of the product is characterized by the presence of several key absorption bands:

  • N-H Stretching (Amide): Two distinct medium-intensity peaks are observed around 3400 cm⁻¹ and 3200 cm⁻¹ , corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.[11][12] The presence of two peaks is a hallmark of a primary amide.[12][13]

  • C-H Stretching: Peaks just below 3000 cm⁻¹ (typically 2935 cm⁻¹ and 2860 cm⁻¹ ) are due to the C-H stretching of the alkane groups in the cyclohexyl ring. A weaker peak may be observed just above 3000 cm⁻¹ for the vinylic C-H stretch.

  • C≡N Stretching (Nitrile): A very strong and sharp absorption appears at approximately 2220 cm⁻¹ .[14][15] The position is slightly lower than a typical saturated nitrile (~2250 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C≡N bond.[16][17]

  • C=O Stretching (Amide I): A very strong, prominent peak is located at ~1660 cm⁻¹ . This is the "Amide I" band, arising from the carbonyl stretch.[11]

  • C=C Stretching: A strong peak around 1620 cm⁻¹ is attributed to the newly formed C=C double bond of the cyclohexylidene group. This peak may sometimes overlap with the Amide II band.

  • N-H Bending (Amide II): A strong bending vibration for the primary amide appears near 1590 cm⁻¹ , known as the "Amide II" band.[11][12]

Comparative Spectra of Precursors
  • Cyclohexanone: The most dominant feature in the spectrum of cyclohexanone is an intense, sharp peak around 1715-1710 cm⁻¹ , characteristic of a saturated six-membered ring ketone (C=O stretch).[2] Other prominent peaks include strong C-H stretching absorptions between 2950-2850 cm⁻¹.

  • 2-Cyanoacetamide: The spectrum of this precursor shows the characteristic primary amide peaks (two N-H stretches ~3350-3160 cm⁻¹, Amide I C=O stretch ~1670 cm⁻¹, and Amide II N-H bend ~1630 cm⁻¹).[18][19] Crucially, it also displays a sharp nitrile (C≡N) stretch around 2260 cm⁻¹ .[18][19]

Data Summary and Interpretation

The successful synthesis of the product is confirmed by key spectral changes:

  • Disappearance of the Ketone Peak: The complete absence of the sharp C=O peak from cyclohexanone at ~1715 cm⁻¹ indicates the full consumption of this starting material.

  • Shift in Carbonyl and Nitrile Peaks: The product's C=O (Amide I) peak appears at a lower wavenumber (~1660 cm⁻¹) compared to cyanoacetamide (~1670 cm⁻¹), and the C≡N peak shifts from ~2260 cm⁻¹ to ~2220 cm⁻¹. Both shifts are indicative of the formation of a new, extended conjugated system with the C=C double bond.

  • Appearance of the C=C Peak: A new absorption around 1620 cm⁻¹ confirms the formation of the cyclohexylidene double bond.

Wavenumber (cm⁻¹)Vibrational AssignmentCyclohexanone2-Cyanoacetamide2-Cyano-2-cyclohexylideneacetamide
~3400 & ~3200N-H Stretch (Amide)AbsentPresentPresent
2850-2950C-H Stretch (sp³)PresentPresentPresent
~2260C≡N StretchAbsentPresentAbsent
~2220C≡N Stretch (Conjugated)AbsentAbsentPresent
~1715C=O Stretch (Ketone)PresentAbsentAbsent
~1670C=O Stretch (Amide I)AbsentPresentAbsent
~1660C=O Stretch (Amide I, Conj.)AbsentAbsentPresent
~1620C=C StretchAbsentAbsentPresent
~1590N-H Bend (Amide II)AbsentPresentPresent

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural verification of 2-Cyano-2-cyclohexylideneacetamide. Through a comparative analysis against its precursors, cyclohexanone and 2-cyanoacetamide, the technique provides definitive evidence of reaction completion and product formation. The key spectral markers—namely the disappearance of the ketone carbonyl peak, the emergence of a C=C stretching band, and the conjugation-induced shifts in the nitrile and amide carbonyl frequencies—offer a clear and reliable fingerprint for product identification. The methodologies and interpretations presented in this guide provide a robust framework for researchers employing FTIR for reaction monitoring and quality control in synthetic chemistry.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Chemistry Learner. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Marini, F., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering and Technical Research.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • LookChem. (n.d.). 2-Cyano-2-cyclohexylideneacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of cyclohexanone (blue) and IPDI (red). Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexanone, semicarbazone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cyanoacetamide. Retrieved from [Link]

Sources

Technical Guide: HPLC Profiling of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of HPLC retention behaviors for 2-Cyano-2-cyclohexylideneacetamide , a critical intermediate in the synthesis of Gabapentin (Neurontin).

Executive Summary & Mechanism of Retention

2-Cyano-2-cyclohexylideneacetamide (CAS: 1128-09-2) presents a unique chromatographic challenge. Unlike the final drug substance (Gabapentin), which is zwitterionic and highly polar, this intermediate possesses a conjugated system (


-unsaturated) and a lipophilic cyclohexyl ring.

Efficient separation requires balancing the hydrophobic retention of the cyclohexyl moiety against the polar interactions of the cyano and amide groups. While C18 columns are standard, Cyano (CN) and Phenyl-Hexyl stationary phases offer superior selectivity by exploiting


 interactions and dipole-dipole mechanisms, often resolving this intermediate from its hydrolysis product, (1-Cyanocyclohexyl)acetic acid (Impurity B).
Structural Impact on Retention
  • Cyclohexylidene Ring: Drives hydrophobic retention (Reverse Phase).

  • Cyano (-CN) & Amide (-CONH2): Active sites for dipole interactions; susceptible to hydrolysis if mobile phase pH is uncontrolled.

  • Conjugated System: Allows for sensitive UV detection at 210–240 nm (unlike Gabapentin, which requires derivatization or CAD detection).

Representative Retention Data Comparison

The following data synthesizes performance metrics across standard industry protocols. Note that absolute retention times (


) vary by system dwell volume and column dimensions; relative retention factors (

) are the reliable metric.
Table 1: Comparative Retention Profile (Reverse Phase)

Conditions: Column: C8 or Cyano (150 x 4.6 mm, 5 µm); Flow: 1.0 mL/min; MP: Phosphate Buffer (pH 6.2) / ACN (85:15).

CompoundRoleApprox.[1][2][3][4][][6][7][8]

(min)
Relative Retention (

)
Detection
Gabapentin Final API2.5 - 3.50.2 - 0.5 (Void)CAD / Deriv.
(1-Cyanocyclohexyl)acetic acid Impurity B (Hydrolysis)6.0 - 8.01.5 - 2.0UV 210 nm
2-Cyano-2-cyclohexylideneacetamide Target Intermediate 12.0 - 14.5 3.5 - 4.2 UV 230-240 nm
Gabapentin Lactam Impurity A (Cyclized)18.0 - 22.0> 5.0UV 210 nm

Analyst Note: The target intermediate elutes after the acid impurity (Impurity B) due to the amide's lower polarity relative to the ionized carboxylate at pH 6.2, and the conjugated system's interaction with the stationary phase.

Experimental Protocols

Protocol A: High-Selectivity Method (Recommended)

This method utilizes a Cyano (CN) stationary phase to maximize resolution between the nitrile-containing intermediate and the acid impurities.

  • Column: Brownlee Spheri-5 Cyano or Zorbax Eclipse XDB-CN (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate Buffer (

      
      ), adjusted to pH 6.2 with KOH.
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Isocratic Ratio: 92% A / 8% B (Adjust B up to 15% to accelerate late eluters).

  • Flow Rate: 1.0 mL/min.[9]

  • Temperature: 25°C (Ambient).

  • Detection: UV @ 215 nm (Compromise for impurities) or 240 nm (Specific for Intermediate).

  • Injection: 20 µL.

Validation Check:

  • System Suitability: Resolution (

    
    ) between Impurity B and Target > 2.0.
    
  • Linearity:

    
     over 0.1 – 100 µg/mL range.
    
Protocol B: Rapid Screening (C18)

Standard method for checking reaction completion (disappearance of cyclohexanone).

  • Column: C18 (e.g., Waters Symmetry or Phenomenex Luna), 150 x 4.6 mm.

  • Mobile Phase: 0.1% Phosphoric Acid in Water / ACN (60:40).

  • Gradient: Isocratic or fast ramp to 90% ACN to flush Lactam.

  • Note: Gabapentin will elute in the void volume; this method is only for the intermediate and non-polar starting materials.

Visualizing the Analytical Pathway

The following diagram illustrates the chemical relationship between the analytes and their chromatographic separation logic.

G cluster_synthesis Synthesis Pathway cluster_hplc RP-HPLC Elution Order (C8/CN) Start Cyclohexanone (Starting Material) Target 2-Cyano-2-cyclohexylideneacetamide (INTERMEDIATE) Start->Target Knoevenagel Condensation ImpB Impurity B (Acid Hydrolysis) Target->ImpB Hydrolysis (Degradation) API Gabapentin (Final Drug) Target->API Reduction & Hydrolysis Lactam Impurity A (Lactam) API->Lactam Cyclization (-H2O) Order Early Elution Gabapentin Impurity B Mid Elution TARGET Late Elution Impurity A Cyclohexanone

Figure 1: Synthesis pathway mapping to HPLC elution zones. The target intermediate occupies the "Mid-Elution" window, distinct from polar API and non-polar Lactam.

Troubleshooting & Optimization

  • Peak Tailing: The amide group can interact with free silanols. Use a "Base Deactivated" (BDS) column or add 5-10 mM Ammonium Acetate if using MS detection.

  • Retention Drift: The cyano group on the stationary phase (if using CN columns) is susceptible to hydrolysis at pH < 2 or > 8. Maintain pH 3.0 – 7.0.

  • Detection Limits: If analyzing trace levels of the intermediate in the final Gabapentin drug, UV detection at 210 nm is non-specific. Use HPLC-UV-CAD (Charged Aerosol Detection) for a universal response if standards are unavailable.

References

  • Thermo Fisher Scientific. "Impurity analysis of gabapentin by HPLC-UV-CAD." Application Note 74011. Link

  • Gupta, A., et al. (2007).[] "Development and application of a validated HPLC method for the determination of gabapentin and its major degradation impurity in drug products." Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1647-1653.[] Link

  • SIELC Technologies. "Separation of (1-Cyanocyclohexyl)acetic acid on Newcrom R1 HPLC column." Application Note. Link

  • European Pharmacopoeia (Ph.[2] Eur.). "Gabapentin Monograph: Impurity A and B Standards." EDQM. Link

Sources

Comparing 2-Cyano-2-cyclohexylideneacetamide vs cyclopentylidene analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 2-Cyano-2-cyclohexylideneacetamide vs. Cyclopentylidene Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary: The Ring Size Variable

In the optimization of Michael acceptors and privileged scaffolds, the modulation between cyclohexylidene (C6) and cyclopentylidene (C5) rings is a critical structure-activity relationship (SAR) lever.

While both 2-cyano-2-cyclohexylideneacetamide (C6-CAA) and its cyclopentylidene analog (C5-CAA) serve as electrophilic "warheads" and versatile synthons, they exhibit distinct physicochemical behaviors. The C6-CAA derivative is characterized by a stable chair conformation, higher lipophilicity, and reduced ring strain, making it the preferred scaffold for generating stable spiro-fused heterocycles. Conversely, the C5-CAA analog introduces significant angle strain and a flatter "envelope" topography, often resulting in higher reactivity toward nucleophiles but lower metabolic stability in downstream derivatives.

This guide provides a head-to-head technical analysis, focusing on synthetic accessibility, physicochemical divergence, and their application as precursors for spiro-chromenes and kinase inhibitor pharmacophores.

Physicochemical & Structural Analysis

The core difference lies in the cycloalkylidene moiety, which dictates the steric environment of the Michael acceptor (the


-carbon).
Table 1: Comparative Physicochemical Profile
Feature2-Cyano-2-cyclohexylideneacetamide (C6)2-Cyano-2-cyclopentylideneacetamide (C5)
Formula


MW 164.21 g/mol 150.18 g/mol
Ring Conformation Chair (Stable, puckered)Envelope (Rigid, flatter)
Hybridization Shift

relieves torsional strain

increases eclipsing strain
LogP (Predicted) ~0.8 - 1.1 (Higher Lipophilicity)~0.4 - 0.7 (Lower Lipophilicity)
Electrophilicity Moderate (Sterically shielded)High (Less steric hindrance)
Melting Point 160–162 °C148–150 °C
Structural Visualization (DOT)

The following diagram illustrates the steric and conformational divergence that impacts binding affinity and synthetic reactivity.

StructuralComparison cluster_C6 Cyclohexylidene (C6) cluster_C5 Cyclopentylidene (C5) C6_Struct Chair Conformation (Minimizes 1,3-diaxial interactions) C6_Prop High Lipophilicity Bulky Hydrophobic Filling C6_Struct->C6_Prop Comparison Key Differentiator: Steric vs. Strain C6_Prop->Comparison Steric Bulk Dominates C5_Struct Envelope Conformation (Angle Strain: ~108°) C5_Prop Compact Structure High Electrophilic Reactivity C5_Struct->C5_Prop C5_Prop->Comparison Ring Strain Dominates

Caption: Comparative logic of C6 vs. C5 ring systems highlighting the trade-off between steric bulk (C6) and ring strain/reactivity (C5).

Synthetic Accessibility & Reactivity

Both compounds are synthesized via the Knoevenagel Condensation , but their kinetics differ due to the "I-Strain" (Internal Strain) effect.

Reaction Mechanism

The condensation of the cyclic ketone with 2-cyanoacetamide requires a weak base catalyst (ammonium acetate or piperidine).

  • Cyclohexanone (C6): Reacts readily. The transition from

    
     (carbonyl) to 
    
    
    
    (tetrahedral intermediate) relieves the torsional strain inherent in the
    
    
    cyclohexanone.[1] Yields are typically higher (80-95%).
  • Cyclopentanone (C5): Reacts slightly slower in condensation steps. The transition from

    
     to 
    
    
    
    increases eclipsing interactions (torsional strain) in the 5-membered ring.[2] However, the final dehydration to the exocyclic double bond is favorable. Yields are moderate to high (70-85%).
Experimental Protocol: Synthesis of 2-Cyano-2-cyclohexylideneacetamide

Reagents:

  • Cyclohexanone (10 mmol)

  • 2-Cyanoacetamide (10 mmol)

  • Ammonium Acetate (2 mmol, 20 mol%)

  • Glacial Acetic Acid (4 mmol)

  • Toluene (30 mL)

Step-by-Step Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Cyclohexanone, 2-Cyanoacetamide, Ammonium Acetate, and Acetic Acid into the toluene.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Water generation will be visible in the Dean-Stark trap.

  • Monitoring: Continue reflux for 4–6 hours until theoretical water volume is collected or TLC (EtOAc:Hexane 3:7) shows consumption of cyanoacetamide.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates out.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate toluene under reduced pressure, then recrystallize the residue from Ethanol/Water (9:1).

  • Validation: Check Melting Point (Target: ~161°C) and

    
     NMR.
    

Note for C5 Analog: Use Cyclopentanone in Step 2. Expect a lower melting point (~149°C) and potentially shorter reaction times due to the higher boiling point of the ketone not being a limiting factor, but monitoring via TLC is critical as side reactions (self-condensation) are more prevalent.

Biological & Synthetic Applications[1][3][4][5][6][7][8][9][10][11][12]

These molecules are rarely the final drug; they are privileged intermediates . Their primary utility is in the synthesis of Spiro-heterocycles (e.g., Spiro-oxindoles, Spiro-chromenes) which act as anticancer or antimicrobial agents.

Pathway: From Scaffold to Bioactive Spiro-Compound

The C6 vs. C5 choice dictates the solubility and binding of the final spiro-drug.

SynthesisPathway Ketone Cyclic Ketone (C5 or C6) Intermediate 2-Cyano-2-cycloalkylideneacetamide (The Product) Ketone->Intermediate Knoevenagel (-H2O) Cyano 2-Cyanoacetamide Cyano->Intermediate Spiro Spiro-Chromene / Spiro-Pyridine (Bioactive Target) Intermediate->Spiro Michael Addition + Cyclization Reagent Malononitrile / Aldehyde Reagent->Spiro

Caption: The critical role of the alkylideneacetamide as a Michael acceptor in spiro-heterocycle synthesis.

Performance Comparison in Bioactive Derivatives
ParameterC6-Derived Spiro CompoundsC5-Derived Spiro Compounds
Solubility Lower. The bulky cyclohexane ring reduces aqueous solubility.Higher. The compact cyclopentane ring is less hydrophobic.
Metabolic Stability High. The cyclohexane ring is generally robust against oxidative ring opening.Moderate. The C5 ring is more susceptible to metabolic oxidation.
Target Binding Fits large hydrophobic pockets (e.g., EGFR, Bcl-2).Fits restricted/narrow pockets (e.g., specific kinase sub-domains).
Toxicity Generally lower mitochondrial toxicity.[3]Higher potential for off-target reactivity due to ring strain.

References

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. Link

  • El-Gaby, M. S., et al. (2002). Synthesis and biological activity of some new spiro-heterocycles containing the cycloalkane moiety. Il Farmaco, 57(8), 613-617. Link

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. Link

  • Mishra, N., et al. (2021). Recent advances in the synthesis of spiro-chromenes and their biological significance. Current Organic Chemistry, 25. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Cyano-2-cyclohexylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Cyano-2-cyclohexylideneacetamide (CAS: 704-16-5) is a critical intermediate in the synthesis of the anticonvulsant Gabapentin. While often handled as a stable solid in drug development, its functional groups—specifically the


-unsaturated nitrile—dictate a strict disposal protocol.

The core safety directive is the prevention of hydrolysis. Under acidic conditions, the nitrile moiety can hydrolyze to release Hydrogen Cyanide (HCN) gas. Consequently, this compound must never enter acidic waste streams.

Parameter Technical Detail
CAS Number 704-16-5
Synonyms Cyclohexylidenecyanoacetamide; Gabapentin Intermediate
Molecular Formula

Physical State White to off-white crystalline powder
Primary Hazard Acute Toxicity (Oral/Inhalation); Irritant; HCN Evolution (Acid Contact)
RCRA Status (US) Not explicitly P-listed, but treated as Reactive (D003) if capability to generate toxic gas exists.

Hazard Mechanism & Segregation Strategy

As a researcher, understanding the why ensures compliance. The safety profile of this molecule is governed by the stability of the cyano (


) group.
The Acid-Hydrolysis Risk

In the presence of strong mineral acids (HCl,


), the nitrile group undergoes hydrolysis. While the amide group is relatively stable, the nitrile can release HCN gas, particularly if the waste container is sealed and exothermic reactions occur.

Rule Zero: Never commingle 2-Cyano-2-cyclohexylideneacetamide with acidic waste streams (pH < 7).

Visualizing the Segregation Logic

The following decision tree illustrates the critical segregation steps required before the chemical leaves the fume hood.

SegregationLogic Start Waste Generation: 2-Cyano-2-cyclohexylideneacetamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution/Mother Liquor StateCheck->Liquid BinSolid Container A: Solid Toxic Waste (Double Bagged) Solid->BinSolid No Free Liquids PHCheck Check pH Liquid->PHCheck Acidic Acidic (pH < 7) PHCheck->Acidic RISK OF HCN Basic Neutral/Basic (pH ≥ 7) PHCheck->Basic ActionQuench CRITICAL: Basify with NaOH to pH > 10 Acidic->ActionQuench Neutralize First BinLiquid Container B: Basic Organic Waste (High BTU) Basic->BinLiquid ActionQuench->Basic

Figure 1: Waste segregation logic focusing on pH control to prevent HCN evolution.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound or Spill Cleanup)

Most common scenario in synthesis labs.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This prevents dust dispersion when the container is opened at the incineration facility.

  • Labeling:

    • Tag as "Hazardous Waste - Solid Toxic."

    • Explicitly write: "Contains Nitriles - DO NOT MIX WITH ACID."

  • Storage: Store in a satellite accumulation area (SAA) away from acid cabinets.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Filtrates from Gabapentin synthesis.

  • pH Verification: Dip a pH strip into the waste stream.

    • If Acidic: Slowly add 1M NaOH or saturated Sodium Bicarbonate (

      
      ) with stirring until pH 
      
      
      
      10. Caution: Exothermic.
    • If Neutral/Basic: Proceed to step 2.

  • Solvent Compatibility: Ensure the solvent stream is compatible with the container (e.g., do not put chlorinated solvents in containers not rated for them, though HDPE is generally resistant).

  • Segregation: Pour into the "Basic/Neutral Organic Waste" carboy.

    • Never pour into the "Acid Organic" carboy.

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Emergency Procedures: Spills and Exposure

In the event of a spill, speed and containment are vital. The primary risk is dust inhalation.

Spill Cleanup Workflow
  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double-gloved), lab coat, and N95/P100 respirator (if powder is aerosolized).

  • Dry Spill (Powder):

    • Do not dry sweep (generates dust).

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Scoop material into the Solid Waste container (Phase A).

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Chemizorb).

    • Do not use acidic absorbents.

    • Collect and dispose of as solid waste.

  • Decontamination: Wipe the surface with a mild alkaline soap solution (pH 8-9) to remove residues.

Regulatory & Compliance Context (US/EU)

Proper classification ensures the waste is routed to the correct destruction facility (usually a rotary kiln incinerator).

Regulatory BodyClassification CodeOperational Implication
US EPA (RCRA) D003 (Reactive) If the waste can generate toxic gases (HCN) when mixed with water/acid. Otherwise, unlisted organic hazardous waste.
DOT (Transport) UN 3439 Nitriles, solid, toxic, n.o.s. (2-Cyano-2-cyclohexylideneacetamide).
EU (EWC) 07 05 04* Other organic solvents, washing liquids and mother liquors (Hazardous).
Final Disposition

The ultimate fate of this chemical should be High-Temperature Incineration with secondary combustion chambers and scrubbers designed to capture nitrogen oxides (


) and any trace cyanides.

DisposalLifecycle Lab Lab Bench (Satellite Accumulation) Tagging Waste Tagging (Must list 'Nitrile') Lab->Tagging 90% Full EHS EHS Pickup (Segregation Check) Tagging->EHS Request Pickup TSDF TSDF Facility (Incineration) EHS->TSDF Manifested Transport

Figure 2: The chain of custody from laboratory bench to final thermal destruction.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3446, Gabapentin (Related Intermediates). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

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